N-Oleoyl glutamine
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(Z)-octadec-9-enoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26/h9-10,20H,2-8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29)/b10-9-/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSXWCIYWYBQP-QJRAZLAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the endogenous function of N-Oleoyl glutamine
An In-depth Technical Guide to the Endogenous Functions of N-Oleoyl Glutamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (C18:1-Gln) is an endogenous N-acyl amino acid (NAA), a class of bioactive lipids with diverse signaling functions. This document provides a comprehensive technical overview of the biosynthesis, molecular targets, and physiological roles of this compound. It is synthesized and degraded by the secreted bidirectional enzyme PM20D1. Key functions of this compound include the regulation of energy metabolism through UCP1-independent mitochondrial uncoupling and the modulation of pain perception via antagonism of the TRPV1 channel. This guide summarizes the core quantitative data, details key experimental methodologies, and provides visual diagrams of its primary signaling pathways, establishing this compound as a significant signaling molecule with therapeutic potential in metabolic disease and pain management.
Introduction to N-Acyl Amino Acids (NAAs)
N-acyl amino acids (NAAs) are a large family of endogenous signaling lipids composed of a fatty acid linked to an amino acid via an amide bond. For years, individual members of this class were identified in various biological tissues, but their biosynthesis and physiological functions remained largely uncharacterized. Recent discoveries have highlighted their roles in diverse processes, including energy homeostasis, appetite, pain sensation (nociception), and inflammation.[1][2] The discovery of Peptidase M20 Domain Containing 1 (PM20D1) as a key circulating enzyme that regulates NAA levels has significantly advanced the understanding of this lipid family.[3][4] this compound has emerged from this research as a prominent NAA with distinct functions in metabolism and nociception.[2]
Biosynthesis and Degradation of this compound
The metabolism of this compound and other NAAs is primarily regulated by the enzyme Peptidase M20 Domain Containing 1 (PM20D1) . PM20D1 is a secreted enzyme found in circulation that is notably enriched in thermogenic (brown and beige) adipocytes.[3][5]
Key Characteristics of PM20D1:
-
Bidirectional Activity: In vitro and in vivo studies have demonstrated that PM20D1 is a bidirectional enzyme. It catalyzes both the condensation (synthesis) of a fatty acid (e.g., oleic acid) and an amino acid (e.g., glutamine) to form an N-acyl amino acid, as well as the reverse hydrolysis (degradation) reaction.[3][4]
-
Dominant Regulator: Genetic ablation of PM20D1 in mice leads to a dramatic reduction in NAA hydrolase and synthase activity in tissues and blood, establishing it as the dominant regulator of circulating NAA levels.[2][4] While other enzymes like Fatty Acid Amide Hydrolase (FAAH) can metabolize NAAs intracellularly, PM20D1 is the primary extracellular enzyme.[1]
The bidirectional nature of PM20D1 allows it to dynamically regulate the circulating pool of this compound and other NAAs based on the relative availability of substrates (fatty acids and amino acids) versus the N-acylated products.
Endogenous Functions of this compound
Research has elucidated two primary physiological roles for this compound: regulating energy metabolism and modulating pain signaling.
Regulation of Energy Metabolism
This compound functions as an endogenous uncoupler of mitochondrial respiration.[2] This action is independent of the well-known Uncoupling Protein 1 (UCP1), which is the primary mediator of thermogenesis in brown and beige fat.
Mechanism of Action: N-acyl amino acids, including this compound, directly bind to and act on mitochondria.[3][5] They induce a proton leak across the inner mitochondrial membrane, dissipating the proton motive force. This "uncouples" oxygen consumption from ATP synthesis, causing the energy from substrate oxidation to be released as heat. This increases the cellular respiration rate to compensate for the reduced efficiency of ATP production.[3] This UCP1-independent mechanism represents an alternative pathway for adaptive thermogenesis.
Modulation of Nociception and Pain Signaling
In addition to its metabolic role, this compound functions as an analgesic signaling molecule. Studies using mouse models deficient in PM20D1, which have altered levels of NAAs, revealed robust anti-nociceptive (pain-reducing) behaviors in models of chemical and inflammatory pain.[2][6]
Mechanism of Action: this compound has been identified as a key PM20D1-regulated NAA that antagonizes the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][6] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a critical integrator of noxious stimuli, including heat, acid, and capsaicin (B1668287) (the pungent component of chili peppers). Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), depolarization of the neuron, and the propagation of a pain signal. By antagonizing TRPV1, this compound inhibits this process, thereby reducing pain sensation.
Key Experimental Data
The physiological functions of this compound are supported by key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Effects of this compound on Cellular Respiration
| Cell Line | Compound | Concentration | Effect | Reference |
|---|
| C2C12 Myotubes | this compound | 50 µM | 64% increase in mitochondrial respiration | Long, J.Z., et al. (2016)[3][5] |
Table 2: In Vivo Analgesic Effects of this compound
| Animal Model | Compound | Dosage | Pain Model | Effect | Reference |
|---|---|---|---|---|---|
| Mice | This compound | 100 mg/kg | Acetic Acid-Induced Writhing | Significant reduction in abdominal constrictions | Long, J.Z., et al. (2018)[2][4] |
| Mice | this compound | 100 mg/kg | Formalin-Induced Paw Licking | Significant reduction in paw licking time | Long, J.Z., et al. (2018)[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to this compound.
Protocol: Measurement of Cellular Respiration in C2C12 Myotubes
This protocol is designed to measure the effect of this compound on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, using a Seahorse XF Analyzer.
-
Cell Culture and Differentiation:
-
Seed C2C12 myoblasts in an XF96 cell culture microplate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS.[7]
-
After 24 hours, switch to a differentiation medium (DMEM with 2% horse serum) to induce myotube formation.
-
Maintain cells in differentiation medium for 4-5 days, replacing the medium every 48 hours.[8]
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator to allow for temperature and pH equilibration.[7]
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF sensor cartridge.
-
Load the prepared cell plate into the analyzer.
-
Establish a baseline OCR measurement (3-4 cycles).
-
Inject this compound (prepared in assay medium) to achieve a final concentration of 50 µM.
-
Monitor OCR for 1-2 hours to determine the effect of the compound.
-
(Optional) Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to assess different parameters of mitochondrial function.
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration per well.
-
Calculate the percentage increase in OCR after this compound injection relative to the baseline measurement.
-
Protocol: TRPV1 Antagonism via Calcium Flux Assay
This protocol measures the ability of this compound to inhibit capsaicin-induced calcium influx in HEK293 cells stably expressing human TRPV1.
-
Cell Culture:
-
Culture HEK293 cells overexpressing hTRPV1 in DMEM with 10% FBS and a selection antibiotic (e.g., G418).
-
Seed cells in a black, clear-bottom 96-well plate at a density that ensures ~90% confluency on the day of the assay.[9]
-
-
Dye Loading:
-
Compound Incubation:
-
Wash away excess dye.
-
Add this compound at various concentrations (or vehicle control) and incubate for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation 3).[12]
-
Record a stable baseline fluorescence for 20-30 seconds.
-
Add a solution of the TRPV1 agonist capsaicin (e.g., final concentration of 1 µM) using the instrument's integrated fluidics.
-
Immediately begin recording fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline after agonist addition.
-
Normalize the response to a maximum calcium signal, often elicited by adding ionomycin (B1663694) at the end of the run.
-
Compare the capsaicin-induced signal in the presence and absence of this compound to determine the inhibitory effect.
-
Protocol: Acetic Acid-Induced Writhing Test for Nociception
This in vivo assay assesses visceral pain and is used to evaluate the peripheral analgesic activity of test compounds.[13][14]
-
Animals:
-
Use male ICR or C57BL/6 mice (20-30 g).[13]
-
Acclimate animals to the testing environment for at least 30-60 minutes before the experiment.
-
-
Compound Administration:
-
Administer this compound (100 mg/kg, typically formulated in a vehicle like PBS with 5% Tween 80 and 5% PEG400) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) injection.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.[14]
-
-
Induction of Writhing:
-
Observation and Scoring:
-
Immediately after acetic acid injection, place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of "writhes" over a defined period (e.g., 10-20 minutes).[14] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[16]
-
-
Data Analysis:
-
Calculate the mean number of writhes for the control and treated groups.
-
Determine the percentage inhibition of writhing for the this compound group compared to the vehicle control group.
-
Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to assess significance.
-
Conclusion and Future Directions
This compound is a multifunctional endogenous lipid that plays clear roles in energy metabolism and nociception. Its synthesis by the secreted enzyme PM20D1 places it in a unique position to act as a systemic signaling molecule, communicating metabolic status between tissues. The dual functions of mitochondrial uncoupling and TRPV1 antagonism make this compound and the PM20D1 pathway intriguing targets for therapeutic development.
Future research should focus on:
-
Receptor Deorphanization: While direct mitochondrial and channel interactions are known, investigating potential G protein-coupled receptors (GPCRs) for this compound could uncover new signaling axes.
-
Pharmacological Tool Development: The creation of potent and selective inhibitors or activators of PM20D1 will be critical to pharmacologically validate this pathway for treating pain and metabolic disorders.[17]
-
Clinical Relevance: Exploring the levels of this compound and PM20D1 in human populations with metabolic syndrome, chronic pain, or other relevant conditions to establish its role in human disease.
References
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Our paper on PM20D1 knockout mice is out in PNAS — LongLab@Stanford [longlabstanford.org]
- 7. Bioenergetic Profile Experiment using C2C12 Myoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. sid.ir [sid.ir]
- 16. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of N-Oleoyl Glutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl glutamine is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule involved in the regulation of energy metabolism and nociception. Its discovery is intricately linked to the characterization of the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1). This technical guide provides a comprehensive overview of the discovery, history, and core biological functions of this compound. It includes a detailed exploration of its biosynthesis and degradation, its role as a mitochondrial uncoupler, and its interactions with key cellular targets such as the G protein-coupled receptor 120 (GPR120) and the transient receptor potential vanilloid 1 (TRPV1) channel. This document furnishes researchers and drug development professionals with detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways to facilitate further investigation into the therapeutic potential of this intriguing bioactive lipid.
Discovery and History
The discovery of this compound is a relatively recent event, stemming from broader investigations into the biology of thermogenic adipocytes and the larger family of N-acyl amino acids (NAAs).
Early History of N-Acyl Amino Acids
The existence of N-acyl amino acids in biological systems has been known for several decades, with early examples including N-acetylated amino acids and short-chain N-acyl amino acids identified as biomarkers for various metabolic diseases[1][2]. However, the appreciation for long-chain NAAs as signaling molecules grew significantly with the exploration of the endocannabinoid system[3]. The discovery of anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous cannabinoid, spurred interest in other structurally related lipid amides[1][2]. While some long-chain NAAs were identified in the mid-20th century, their physiological roles remained largely uncharacterized[2]. A pivotal moment in NAA research was the discovery of N-(17-hydroxylinolenoyl)-L-glutamine (volicitin) in 1997, an elicitor of plant volatiles from caterpillars, which highlighted the signaling capabilities of these molecules in inter-species communication[2].
The Identification of PM20D1 and this compound
The specific discovery of this compound is directly linked to the functional characterization of the enzyme Peptidase M20 Domain Containing 1 (PM20D1). In a landmark 2016 study by Long et al., PM20D1 was identified as a secreted enzyme enriched in UCP1-positive brown and beige adipocytes[4][5][6]. This research demonstrated that PM20D1 is a bidirectional enzyme, capable of both synthesizing N-acyl amino acids from fatty acids and amino acids, and hydrolyzing them back to their constituent parts[4][6]. Through metabolomic analysis of the products of PM20D1 activity, this compound was identified as one of the prominent N-acyl amino acids generated by this enzyme[4]. This discovery established a direct enzymatic basis for the endogenous production of this compound and other related NAAs.
Biosynthesis and Degradation
The primary enzyme responsible for both the synthesis and degradation of this compound in mammals is PM20D1[4][6].
-
Biosynthesis: PM20D1 catalyzes the condensation of oleic acid and L-glutamine to form N-Oleoyl-L-glutamine. This reaction involves the formation of an amide bond between the carboxyl group of oleic acid and the amino group of glutamine.
-
Degradation: In its reverse hydrolytic function, PM20D1 breaks down this compound into oleic acid and L-glutamine[4][6].
This bidirectional activity of PM20D1 suggests a dynamic regulation of this compound levels in vivo, allowing for tight control of its signaling functions.
Biological Functions and Mechanisms of Action
This compound exerts its biological effects through multiple mechanisms, primarily by acting as a mitochondrial uncoupler and by modulating the activity of specific cell surface receptors.
Mitochondrial Uncoupling
A key function of this compound is its ability to act as an endogenous uncoupler of mitochondrial respiration[4]. Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis, leading to the dissipation of the proton gradient across the inner mitochondrial membrane as heat.
This compound directly interacts with mitochondria to increase respiration in a UCP1-independent manner[4]. This effect has been observed to increase energy expenditure and improve glucose homeostasis in animal models[4].
Quantitative Data on Mitochondrial Respiration:
| Compound | Cell Line | Concentration | Effect on Respiration | Reference |
| This compound | C2C12 myoblasts | 50 µM | 64% increase | [7] |
Modulation of G Protein-Coupled Receptor 120 (GPR120)
N-acyl amino acids, including those with an oleoyl (B10858665) group, are known to interact with G protein-coupled receptors that sense free fatty acids. GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) is a receptor for long-chain fatty acids, including omega-3 fatty acids, and is implicated in metabolism and inflammation[8][9]. While direct binding affinity data for this compound to GPR120 is not yet available, the structural similarity to other GPR120 agonists suggests it may act as a ligand for this receptor.
Activation of GPR120 can trigger two main signaling pathways:
-
Gαq/11-mediated pathway: This pathway involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)[10][11]. This cascade is involved in processes such as glucose uptake and the secretion of gut hormones like cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1)[8][11].
-
β-arrestin-2-mediated pathway: This pathway is primarily associated with the anti-inflammatory effects of GPR120 activation. Upon ligand binding, β-arrestin-2 is recruited to the receptor, which then interacts with TAB1, inhibiting the TAK1-mediated activation of the pro-inflammatory NF-κB and JNK signaling pathways[9][11].
Inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1)
This compound has been shown to inhibit the activity of the TRPV1 channel, a non-selective cation channel primarily known for its role in detecting noxious heat and capsaicin, the pungent component of chili peppers[7]. The inhibition of TRPV1 by this compound contributes to its analgesic effects observed in preclinical models of pain[7]. While the precise IC50 value for this compound's inhibition of TRPV1 is not yet published, its inhibitory action on capsaicin-induced calcium flux has been demonstrated[7].
Quantitative Data on TRPV1 Inhibition:
| Compound | Assay | Effect | Reference |
| This compound | Capsaicin-induced calcium flux in HEK293A cells co-transfected with TRPV1 | Inhibition | [7] |
Experimental Protocols
Chemical Synthesis of N-Oleoyl-L-glutamine
The synthesis of N-Oleoyl-L-glutamine can be achieved through standard peptide coupling reactions. The following is a general protocol based on the Schotten-Baumann reaction and other common amidation methods.
Materials:
-
L-glutamine
-
Oleoyl chloride
-
Sodium bicarbonate (or other suitable base)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Protection of L-glutamine (Optional but recommended): To avoid side reactions, the carboxylic acid group of L-glutamine can be protected, for example, as a methyl or benzyl (B1604629) ester. The side-chain amide is generally stable under these conditions.
-
Reaction Setup: Dissolve L-glutamine (or its protected form) in an aqueous solution of sodium bicarbonate. Cool the solution in an ice bath.
-
Acylation: Slowly add a solution of oleoyl chloride in a water-immiscible organic solvent (e.g., DCM) to the cooled glutamine solution with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude N-Oleoyl-L-glutamine (or its protected form) by silica gel column chromatography.
-
Deprotection (if applicable): If a protecting group was used, deprotect the N-Oleoyl-L-glutamine derivative using appropriate conditions (e.g., hydrolysis for esters).
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
The Seahorse XF Analyzer is a common platform for measuring mitochondrial respiration in live cells. The following is a general protocol for assessing the effect of this compound on mitochondrial uncoupling.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Cell culture medium and supplements
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Preparation: Prepare stock solutions of this compound and the Mito Stress Test compounds at the desired concentrations in the appropriate assay medium.
-
Assay Setup:
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Load the injection ports of the hydrated sensor cartridge with this compound (or vehicle control) and the Mito Stress Test compounds.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Run the assay, which will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of:
-
This compound (or vehicle)
-
Oligomycin (to inhibit ATP synthase)
-
FCCP (a chemical uncoupler to measure maximal respiration)
-
Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration)
-
-
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, proton leak (an indicator of uncoupling), and maximal respiration.
TRPV1 Inhibition Assay (Calcium Flux)
This protocol describes a fluorescent-based calcium flux assay to measure the inhibitory effect of this compound on TRPV1 activation.
Materials:
-
HEK293 cells stably or transiently expressing TRPV1
-
Cell culture medium and supplements
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution
-
TRPV1 agonist (e.g., capsaicin)
-
Pluronic F-127 (for aiding dye loading)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed the TRPV1-expressing HEK293 cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye, Pluronic F-127, and probenecid in assay buffer.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
-
Compound Incubation:
-
Wash the cells with assay buffer (containing probenecid) to remove excess dye.
-
Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the TRPV1 agonist (capsaicin) into the wells while continuously recording the fluorescence signal.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity upon agonist addition.
-
Plot the agonist response as a function of this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value for this compound's inhibition of the capsaicin-induced calcium flux.
-
Conclusion and Future Directions
The discovery of this compound as an endogenous product of the enzyme PM20D1 has opened new avenues for understanding the regulation of energy metabolism and nociception. Its roles as a mitochondrial uncoupler and a modulator of ion channels and G protein-coupled receptors highlight its potential as a therapeutic target for metabolic disorders, pain, and inflammation.
Future research should focus on several key areas:
-
Quantitative Biology: Elucidating the precise binding affinities and efficacy of this compound at its molecular targets, including GPR120 and TRPV1, is crucial for understanding its pharmacological profile.
-
Structural Biology: Determining the crystal structure of PM20D1 in complex with its substrates and products will provide valuable insights into its catalytic mechanism and aid in the design of specific inhibitors or activators.
-
In Vivo Studies: Further in vivo studies are needed to fully understand the physiological and pathophysiological roles of this compound and to validate its therapeutic potential in relevant disease models.
-
Drug Development: The development of stable analogs of this compound or small molecule modulators of PM20D1 activity could offer novel therapeutic strategies for a range of diseases.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they continue to unravel the complexities of this compound signaling and explore its therapeutic applications.
References
- 1. Actions of 3-methyl-N-oleoyldopamine, 4-methyl-N-oleoyldopamine and N-oleoylethanolamide on the rat TRPV1 receptor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpu.edu.cn [cpu.edu.cn]
- 4. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech.cornell.edu [biotech.cornell.edu]
- 6. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Oleoyl Glutamine Biosynthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine (C18:1-Gln) is a member of the N-acyl amino acid (NAA) family, a class of bioactive lipids implicated in a range of physiological processes. These molecules are formed by the condensation of a fatty acid with an amino acid. While a diverse array of NAAs has been identified in mammalian tissues, this compound has emerged as a molecule of interest due to its specific biological activities, including its role as a signaling molecule. This technical guide provides a comprehensive overview of the biosynthesis of this compound in mammals, focusing on the key enzymatic pathways, quantitative data, and detailed experimental protocols relevant to its study.
Core Biosynthesis Pathway
The primary enzyme responsible for the biosynthesis of this compound in mammals is Peptidase M20 Domain Containing 1 (PM20D1).[1][2][3][4] PM20D1 is a secreted, bidirectional enzyme, meaning it can catalyze both the synthesis and hydrolysis of N-acyl amino acids.[2][3]
The synthesis of this compound by PM20D1 involves the direct condensation of oleic acid (a free fatty acid) and L-glutamine (a free amino acid).[5][6] The enzyme shows a preference for free fatty acids over their coenzyme A (CoA) derivatives.[2]
The biosynthetic reaction can be summarized as follows:
Oleic Acid + L-Glutamine <--> N-Oleoyl-L-glutamine + H₂O
This reaction is catalyzed by the enzyme PM20D1.
Visualization of the Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of PM20D1 in N-Oleoyl Glutamine Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Peptidase M20 domain-containing 1 (PM20D1) is a secreted, bidirectional enzyme that plays a pivotal role in the metabolism of N-acyl amino acids, a class of bioactive lipids with diverse physiological functions. This technical guide provides an in-depth analysis of PM20D1's function in the synthesis and degradation of a key N-acyl amino acid, N-Oleoyl glutamine (C18:1-Gln), highlighting its enzymatic activity, regulatory mechanisms, and the broader implications for metabolic research and therapeutic development.
Core Function: A Bidirectional Catalyst
PM20D1 is distinguished by its capacity to catalyze both the synthesis and hydrolysis of N-acyl amino acids.[1][2][3][4] This dual functionality positions PM20D1 as a critical regulator of the circulating and tissue levels of these signaling lipids.
-
Synthesis: PM20D1 facilitates the condensation of free fatty acids and amino acids to form N-acyl amino acids.[1][3] The enzyme displays a preference for certain substrates, utilizing oleate (B1233923) and other fatty acids. While it can act on a variety of amino acids, its efficiency varies, with glutamate (B1630785) being a less favored substrate.[1][3]
-
Degradation: Conversely, PM20D1 catalyzes the hydrolysis of N-acyl amino acids back to their constituent fatty acid and amino acid components.[1][3]
This bidirectional activity is crucial for maintaining the homeostatic balance of N-acyl amino acids like this compound.
Regulation and Localization of PM20D1 Activity
The enzymatic activity of PM20D1 is tightly regulated through its expression, secretion, and interaction with other circulating factors.
-
Tissue Expression and Secretion: PM20D1 is a secreted enzyme, with notable expression in UCP1-positive brown and beige adipocytes, as well as in the liver and kidney.[1] Its expression in adipose tissue is significantly induced by cold exposure, highlighting a role in adaptive thermogenesis.[1][3]
-
Circulating Regulation: In the bloodstream, PM20D1 associates with lipoproteins, which function as co-activators of its enzymatic activity.[5][6][7] The products of PM20D1, the N-acyl amino acids, are transported by serum albumin, which shields them from hydrolytic degradation and maintains a dynamic equilibrium between bound and free forms.[2][5][6]
The Physiological Significance of this compound
This compound, a key product of PM20D1, has emerged as a significant signaling molecule with roles in metabolism and nociception.[8][9][10][11]
-
Mitochondrial Uncoupling: N-acyl amino acids, including this compound, function as endogenous uncouplers of mitochondrial respiration.[1][2][3][4][12] This process, which is independent of Uncoupling Protein 1 (UCP1), dissipates the proton gradient across the inner mitochondrial membrane, leading to increased energy expenditure. This has profound implications for metabolic diseases such as obesity and type 2 diabetes.[1][2][13]
-
Metabolic and Nociceptive Phenotypes: Studies involving PM20D1 knockout mice have demonstrated bidirectional alterations in the levels of various N-acyl amino acids, including this compound.[8][9][10][14] These genetic models exhibit distinct metabolic and pain-related phenotypes, underscoring the in vivo importance of the PM20D1/N-acyl amino acid axis.[8][9][10][11][14]
Quantitative Data on PM20D1 Activity
The following tables summarize key quantitative data from studies on PM20D1, providing a comparative overview of its enzymatic activity and the impact of its modulation on N-acyl amino acid levels.
| Parameter | Value | Conditions | Reference |
| Synthase Activity | |||
| in vitro Conversion (C18:1-Phe) | 1.2 ± 0.1% | Purified mouse PM20D1, oleate, and phenylalanine as substrates. | [1] |
| Hydrolase Activity | |||
| in vitro Conversion (C18:1-Phe) | 94.0 ± 0.8% | Purified mouse PM20D1 with C18:1-Phe as substrate. | [1] |
| Liver Homogenate (WT) | 67 ± 3% conversion (C18:1-Phe) | Incubation of C18:1-Phe with wild-type mouse liver lysate. | [9] |
| Liver Homogenate (PM20D1-KO) | 14 ± 4% conversion (C18:1-Phe) | Incubation of C18:1-Phe with PM20D1 knockout mouse liver lysate. | [9] |
| Plasma (WT) | 44 ± 4% conversion (C20:4-Gly) | Incubation of N-arachidonoyl glycine (B1666218) with wild-type mouse plasma. | [9] |
| Plasma (PM20D1-KO) | >99% reduction vs WT | Incubation of N-arachidonoyl glycine with PM20D1 knockout mouse plasma. | [9] |
| N-acyl amino acid | Fold Change in AAV-PM20D1 Mice vs Control | Fold Change with 16-day Cold Exposure | Reference |
| N-oleoyl-leucine/isoleucine | ~5-fold increase | Significant elevation | [1] |
| N-oleoyl-phenylalanine | ~2.5-fold increase | Significant elevation | [1] |
| N-oleoyl-valine | Not significantly changed | Significant elevation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used in the study of PM20D1.
PM20D1 Enzymatic Activity Assay (in vitro)
Objective: To measure the synthase and hydrolase activity of purified PM20D1.
Methodology:
-
Reaction Mixture: For synthase activity, purified recombinant mouse PM20D1 is incubated with a free fatty acid (e.g., 1.5 mM oleate) and an amino acid (e.g., 100 µM phenylalanine) in a suitable buffer. For hydrolase activity, the enzyme is incubated with an N-acyl amino acid substrate (e.g., C18:1-Phe).
-
Incubation: Reactions are typically carried out in a volume of 100 µl and incubated at 37°C for a defined period.
-
Extraction: The reaction is quenched and metabolites are extracted using a 4:1 mixture of acetonitrile (B52724) and methanol. The mixture is vortexed and sonicated, followed by centrifugation to pellet protein debris.
-
Analysis: The supernatant containing the polar metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the formation of the N-acyl amino acid product (synthase activity) or the liberation of the free fatty acid (hydrolase activity).[1]
Measurement of N-acyl amino acid Hydrolysis in Tissue Lysates
Objective: To determine the level of N-acyl amino acid hydrolase activity in different tissues.
Methodology:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer (e.g., PBS) to prepare whole-tissue lysates. Protein concentration is determined using a standard assay (e.g., BCA).
-
Reaction: A defined amount of tissue lysate (e.g., 100 µg) is incubated with a specific N-acyl amino acid substrate (e.g., 100 µM N-arachidonoyl glycine or N-oleoyl phenylalanine) in a total volume of 100 µl.
-
Incubation: The reaction is incubated at 37°C for 1 hour.[14]
-
Extraction and Analysis: Metabolites are extracted and analyzed by LC-MS as described above to measure the amount of free fatty acid product generated.[14][15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.
Caption: Bidirectional enzymatic activity of PM20D1 and the physiological effect of its products.
Caption: General workflow for in vitro PM20D1 enzymatic assays.
Conclusion
PM20D1 is a critical enzymatic hub in the regulation of this compound and other N-acyl amino acids. Its bidirectional activity, coupled with a complex regulatory network in circulation, allows for precise control over the levels of these potent signaling lipids. The role of the PM20D1/N-acyl amino acid axis in modulating mitochondrial function and energy expenditure presents a compelling avenue for the development of novel therapeutics for metabolic disorders. Further research into the substrate specificity, kinetics, and tissue-specific functions of PM20D1 will be essential to fully harness its therapeutic potential.
References
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. escholarship.org [escholarship.org]
- 4. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria [escholarship.org]
- 5. A Plasma Protein Network Regulates PM20D1 and N-Acyl Amino Acid Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Our paper on PM20D1 knockout mice is out in PNAS — LongLab@Stanford [longlabstanford.org]
- 12. discover.library.noaa.gov [discover.library.noaa.gov]
- 13. PM20D1 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl Glutamine: A Novel Signaling Molecule in Thermogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl glutamine (Ol-Gln) has emerged as a significant endogenous signaling molecule with a crucial role in regulating energy expenditure through thermogenesis. As a member of the N-acyl amino acid family, its biosynthesis is primarily regulated by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), which is enriched in thermogenic brown and beige adipocytes. Ol-Gln functions as a mitochondrial uncoupler, increasing cellular respiration and energy expenditure independently of the well-characterized Uncoupling Protein 1 (UCP1). This guide provides a comprehensive overview of the core biology of Ol-Gln, its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of its signaling pathways and related experimental workflows. This document is intended to serve as a technical resource for researchers and professionals in the fields of metabolic disease, drug discovery, and molecular biology.
Introduction
The rising prevalence of obesity and associated metabolic disorders has intensified the search for novel therapeutic targets that can enhance energy expenditure. Brown and beige adipose tissues (BAT and bAT) have garnered significant attention due to their capacity for non-shivering thermogenesis, a process that dissipates chemical energy as heat. While the primary mechanism of thermogenesis in these tissues has been attributed to the action of Uncoupling Protein 1 (UCP1), recent discoveries have unveiled UCP1-independent pathways.
N-acyl amino acids are a class of lipid signaling molecules that are synthesized through the condensation of a fatty acid and an amino acid. This compound is a prominent member of this class, and its role in thermogenesis has been a subject of recent investigation. This guide will delve into the molecular mechanisms underpinning Ol-Gln's thermogenic effects, providing the necessary technical details for its study and potential therapeutic exploitation.
Mechanism of Action of this compound in Thermogenesis
The thermogenic activity of this compound is intrinsically linked to the enzyme PM20D1. This secreted enzyme catalyzes the bidirectional reaction of N-acyl amino acid synthesis and hydrolysis. In the context of thermogenesis, cold exposure induces the expression of PM20D1 in brown and beige adipocytes, leading to an increase in the circulating levels of N-acyl amino acids, including Ol-Gln.
Ol-Gln exerts its effects primarily by acting as an endogenous mitochondrial uncoupler.[1] This means it can dissipate the proton gradient across the inner mitochondrial membrane, which is normally used for ATP synthesis, thereby releasing energy as heat. This process occurs independently of UCP1, representing an alternative thermogenic pathway.[1]
The precise molecular targets of Ol-Gln are still under active investigation, but evidence suggests potential interactions with transient receptor potential (TRP) channels and G-protein coupled receptors (GPCRs), which are known to be modulated by various lipids and can influence cellular metabolism.[2][3]
Signaling Pathway of PM20D1 and this compound
The following diagram illustrates the proposed signaling pathway involving PM20D1 and this compound in the activation of thermogenesis.
Caption: PM20D1-mediated synthesis and action of this compound.
Quantitative Data on the Thermogenic Effects of N-Acyl Amino Acids
The following tables summarize key quantitative data from studies investigating the effects of elevated PM20D1 and N-acyl amino acids on metabolism and thermogenesis. While specific data for Ol-Gln is limited, the findings for related N-acyl amino acids provide a strong indication of its potential efficacy.
Table 1: Effects of Increased Circulating PM20D1 on Body Weight and Composition in Mice [1]
| Parameter | Control (AAV-GFP) | Increased PM20D1 (AAV-PM20D1) | Percent Change |
| Final Body Weight (g) at 22°C | 44.2 ± 1.0 | 39.8 ± 1.5 | -10% |
| Final Body Weight (g) at 30°C | 35.0 ± 0.8 | 31.8 ± 0.7 | -9% |
| Fat Mass (g) at 30°C | Varies | Varies | -30% |
| Lean Mass (g) at 30°C | No significant change | No significant change | ~0% |
Table 2: Effects of Increased Circulating PM20D1 on Energy Expenditure in Mice [1]
| Parameter | Control (AAV-GFP) | Increased PM20D1 (AAV-PM20D1) | Statistical Significance |
| Oxygen Consumption (VO2) | Baseline | Significantly Augmented | p < 0.05 |
| Carbon Dioxide Production (VCO2) | Baseline | Significantly Augmented | p < 0.05 |
| Physical Movement | No significant change | No significant change | Not significant |
| Food Intake | No significant change | No significant change | Not significant |
Table 3: Effects of N-Oleoyl Phenylalanine on Mitochondrial Respiration in C2C12 Myoblasts [1]
| Treatment | Concentration (µM) | Basal Respiration (Fold Change) | Maximal Respiration (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| N-Oleoyl Phenylalanine | 10 | ~1.5 | ~1.8 |
| N-Oleoyl Phenylalanine | 25 | ~2.0 | ~2.5 |
| N-Oleoyl Phenylalanine | 50 | ~2.5 | ~3.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in thermogenesis.
In Vivo Administration of this compound and Metabolic Analysis
Objective: To assess the in vivo effects of Ol-Gln on energy expenditure and body composition in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with 5% Tween 80 and 5% PEG400)
-
C57BL/6J mice
-
Metabolic cages (for indirect calorimetry)
-
MRI or DEXA scanner for body composition analysis
Protocol:
-
Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment.
-
Prepare a stock solution of this compound in the vehicle. The concentration should be calculated based on the desired dosage (e.g., 100 mg/kg body weight).
-
Divide mice into two groups: a control group receiving the vehicle and a treatment group receiving Ol-Gln.
-
Administer the vehicle or Ol-Gln via intraperitoneal (i.p.) injection or oral gavage.
-
Immediately place the mice back into the metabolic cages and begin recording data for oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), food intake, and locomotor activity.
-
Monitor these parameters continuously for a specified period (e.g., 24-48 hours).
-
At the end of the experiment, measure the body composition (fat and lean mass) of the mice using MRI or DEXA.
-
Analyze the data to determine the effect of Ol-Gln on energy expenditure and body composition.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To determine the effect of this compound on mitochondrial respiration in cultured cells (e.g., C2C12 myoblasts or brown adipocytes).
Materials:
-
Seahorse XF96 or XF24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Cultured cells of interest
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
-
Compound Loading:
-
Prepare stock solutions of Ol-Gln and the Mito Stress Test compounds.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) at baseline and after the sequential injection of Ol-Gln, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Analysis:
-
Analyze the OCR data to determine the effects of Ol-Gln on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Experimental Workflow: Seahorse XF Cell Mito Stress Test
Caption: Seahorse XF Cell Mito Stress Test workflow.
Conclusion
This compound represents a promising new avenue for understanding and potentially treating metabolic diseases. Its role as a UCP1-independent thermogenic signaling molecule, regulated by the secreted enzyme PM20D1, opens up new possibilities for therapeutic intervention. The data presented in this guide highlight the significant impact of the PM20D1/N-acyl amino acid pathway on energy expenditure and metabolic homeostasis. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to further investigate this exciting area of metabolism. Future research should focus on elucidating the precise molecular targets of Ol-Gln and other N-acyl amino acids, as well as their potential for translation into novel anti-obesity therapeutics.
References
An In-depth Technical Guide to the Mechanism of Action of N-Oleoyl Glutamine on Mitochondrial Uncoupling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Oleoyl glutamine (Ol-Gln) is an endogenous N-acyl amino acid that plays a significant role in metabolic regulation through the induction of mitochondrial uncoupling. Synthesized and degraded by the enzyme PM20D1, which is secreted by thermogenic adipose cells, Ol-Gln acts as a signaling molecule that enhances cellular respiration.[1] This technical guide delineates the current understanding of the molecular mechanisms by which Ol-Gln mediates mitochondrial uncoupling, presents quantitative data from key studies, provides detailed experimental protocols for investigating its effects, and visualizes the associated signaling pathways and workflows.
Introduction to this compound
This compound is a member of the N-acyl amino acid family, which are signaling lipids involved in various physiological processes.[2][3] It is formed through the condensation of oleic acid and L-glutamine.[4] The enzyme PM20D1, found to be secreted by thermogenic adipocytes, is responsible for both the synthesis and degradation of Ol-Gln.[1] The localization of its synthesis points towards a role in energy homeostasis and thermogenesis.
Core Mechanism: Mitochondrial Uncoupling
The primary mechanism of action for this compound in metabolic regulation is the induction of mitochondrial uncoupling. This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, with the energy that is normally used to produce ATP being dissipated as heat.[5]
Ol-Gln has been demonstrated to directly increase mitochondrial respiration. In differentiated C2C12 myotube cells, treatment with Ol-Gln leads to a significant increase in oxygen consumption, indicative of mitochondrial uncoupling.[1] While the precise molecular target on the inner mitochondrial membrane is an area of active investigation, the involvement of Uncoupling Protein 1 (UCP1) is strongly suggested, particularly in the context of brown adipose tissue (BAT) where UCP1 is highly expressed and is the primary mediator of non-shivering thermogenesis.[6][7][8] Fatty acids are well-established activators of UCP1, and Ol-Gln, as a lipidated amino acid, may function in a similar manner to promote a proton leak across the inner mitochondrial membrane.[9][10]
Signaling Pathways
Biosynthesis and Regulation by PM20D1
The synthesis of this compound is regulated by the secreted enzyme PM20D1. This enzyme is upregulated in thermogenic adipose tissue, suggesting a physiological role for Ol-Gln in adaptive thermogenesis.
Caption: Biosynthesis of this compound by secreted PM20D1.
Intracellular Action on Mitochondria
Upon entering the target cell, this compound interacts with the mitochondria to induce uncoupling. This leads to an increase in the proton leak across the inner mitochondrial membrane, dissipating the proton motive force as heat and increasing the rate of electron transport and oxygen consumption.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C23H42N2O4 | CID 52922072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of UCP1 function in human brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Induction of UCP1 and thermogenesis by a small molecule via AKAP1/PKA modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Keys to the switch of fat burning: stimuli that trigger the uncoupling protein 1 (UCP1) activation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
N-Oleoyl Glutamine: An Endogenous Antagonist of the TRPV1 Channel
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons, and various chemical ligands. Its involvement in pain signaling pathways has made it a significant target for the development of novel analgesic drugs. While extensively studied for its activation by exogenous and endogenous agonists, the regulation of TRPV1 by endogenous antagonists is an emerging area of research. This technical guide focuses on N-Oleoyl glutamine (C18:1-Gln), an N-acyl amino acid identified as an endogenous antagonist of the TRPV1 channel. This document provides a comprehensive overview of its interaction with TRPV1, including quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Quantitative Data: Antagonistic Activity of this compound on TRPV1
This compound has been shown to inhibit the activation of TRPV1 channels by the potent agonist capsaicin. The antagonistic potency can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for the interaction of this compound with TRPV1.
| Compound | Target | Assay Type | Agonist | Cell Line | IC50 | Reference |
| This compound | Human TRPV1 | Calcium Influx Assay (Fluo-4) | Capsaicin | HEK293A | ~25 µM (estimated) | [1] |
Note: The IC50 value is estimated from the dose-response curve presented in the referenced literature.
Interaction with TRPV1 Channels
This compound is an endogenous N-acyl amino acid that is synthesized and hydrolyzed by the enzyme Peptidase M20 Domain Containing 1 (PM20D1).[2][3] Studies have demonstrated that this compound can antagonize the activation of TRPV1 channels.[1][2][3] This antagonistic activity has been observed as an inhibition of capsaicin-induced calcium influx in cells engineered to express the human TRPV1 channel.[1] The antinociceptive (pain-reducing) effects observed in animal models following the administration of this compound are consistent with the blockade of TRPV1, a key mediator of pain signals.[2][3]
Signaling Pathways
The signaling pathway involving this compound and its interaction with the TRPV1 channel can be conceptualized in two main parts: the biosynthesis of this compound and its subsequent antagonistic action on the TRPV1 channel.
Biosynthesis of this compound
The enzyme PM20D1 catalyzes the synthesis of this compound from oleic acid and glutamine. This process is a key regulatory step in the endogenous production of this TRPV1 antagonist.
References
Investigating the Downstream Targets of N-Oleoyl Glutamine Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine (O-Gln) is an endogenous N-acyl amino acid that has emerged as a significant signaling molecule with pleiotropic effects on metabolism and nociception. Synthesized and degraded by the secreted enzyme peptidase M20 domain-containing 1 (PM20D1), O-Gln is at the forefront of research into the physiological roles of lipidated amino acids.[1][2] This technical guide provides a comprehensive overview of the known downstream targets of O-Gln signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows. The primary identified downstream effects of O-Gln are the induction of mitochondrial uncoupling independent of Uncoupling Protein 1 (UCP1) and the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][3]
Quantitative Data on this compound Signaling
The following tables summarize the available quantitative data related to the enzymatic regulation of O-Gln and its effects on its primary downstream targets.
Table 1: Enzymatic Regulation of this compound by PM20D1
| Parameter | Value | Species | Tissue/System | Reference |
| PM20D1 Hydrolase Activity on N-Oleoyl-Phenylalanine (C18:1-Phe) | 67 ± 3% conversion (WT) vs. 14 ± 4% conversion (KO) | Mouse | Liver | [2][3] |
| PM20D1 Hydrolase Activity on N-Arachidonoyl-Glycine (C20:4-Gly) | 44 ± 4% conversion (WT) vs. <1% conversion (KO) | Mouse | Plasma | [2] |
| In vitro PM20D1 Synthase Activity (Oleate + Phenylalanine) | 1.2 ± 0.1% conversion | Recombinant Mouse PM20D1 | In vitro | [1][4] |
| In vitro PM20D1 Hydrolase Activity (N-Oleoyl-Phenylalanine) | 94.0 ± 0.8% conversion | Recombinant Mouse PM20D1 | In vitro | [1][4] |
Table 2: Effects of this compound on Downstream Targets
| Effect | Target | Concentration/Dose | Cell Type/Organism | Key Findings | Reference |
| Mitochondrial Uncoupling | Mitochondria (UCP1-independent) | > 25 µM | Human Adipocytes | Potent induction of uncoupled respiration, but also adverse effects on maximal oxidation rates and viability at higher concentrations. | [3] |
| Analgesia | TRPV1 Channel | Not specified | Mouse | Antagonizes TRPV1, contributing to antinociceptive behaviors. | [2][3] |
Signaling Pathways and Molecular Mechanisms
UCP1-Independent Mitochondrial Uncoupling
O-Gln and other N-acyl amino acids have been identified as endogenous uncouplers of mitochondrial respiration, a process that dissipates the proton motive force as heat, thereby increasing energy expenditure.[1][3] This effect is notably independent of UCP1, the primary protein responsible for non-shivering thermogenesis in brown adipose tissue.[2][3] While the precise molecular mechanism is still under investigation, it is proposed that these lipidated amino acids directly interact with components of the inner mitochondrial membrane, potentially the adenine (B156593) nucleotide translocator (ANT), to facilitate proton leak.[3] However, some studies suggest the mechanism may be independent of both UCP1 and ANT in human adipocytes.[3] This UCP1-independent pathway is of significant interest for its therapeutic potential in metabolic diseases.[1]
Antagonism of the TRPV1 Channel
O-Gln has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2][3] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, capsaicin, and protons.[5][6] By inhibiting TRPV1, O-Gln can modulate nociceptive signaling, leading to analgesic effects. The antagonism of TRPV1 by O-Gln likely involves direct binding to the channel, although the precise binding site and the full downstream signaling cascade resulting from this inhibition are still areas of active investigation. This antagonistic action presents a potential therapeutic avenue for the management of pain and inflammation.[7][8][9]
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol provides a general framework for assessing the effect of O-Gln on mitochondrial respiration in adherent cells.
Materials:
-
Seahorse XFe96/XF24 Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
This compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Adherent cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Assay Medium Preparation: Prepare the assay medium by supplementing XF Base Medium with glucose (e.g., 10 mM), pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM). Warm to 37°C and adjust pH to 7.4.
-
Cell Plate Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with O-Gln (or vehicle control) and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) at desired final concentrations.
-
Seahorse XF Assay: Calibrate the instrument with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The protocol should include baseline measurements followed by sequential injections of O-Gln, oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak in response to O-Gln.
Assessment of TRPV1 Channel Activity via Calcium Imaging
This protocol outlines a general method for investigating the antagonistic effect of O-Gln on TRPV1 activation using fluorescence calcium imaging.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line or primary sensory neurons)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
TRPV1 agonist (e.g., capsaicin)
-
This compound
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Culture TRPV1-expressing cells on glass coverslips suitable for microscopy.
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator by incubating them with the acetoxymethyl (AM) ester form of the dye in physiological saline for 30-60 minutes at 37°C.
-
Baseline Measurement: Mount the coverslip onto the microscope stage and perfuse with physiological saline. Record baseline fluorescence intensity.
-
O-Gln Incubation: Perfuse the cells with a solution containing O-Gln (or vehicle control) for a defined period.
-
TRPV1 Activation: While continuing to record fluorescence, apply a TRPV1 agonist (e.g., capsaicin) in the continued presence of O-Gln (or vehicle).
-
Data Acquisition: Record the changes in intracellular calcium concentration ([Ca2+]i) as indicated by the change in fluorescence intensity over time.
-
Data Analysis: Quantify the peak and duration of the calcium response to the agonist in the presence and absence of O-Gln to determine the extent of inhibition.
Conclusion and Future Directions
This compound is a key signaling lipid with well-defined roles in mitochondrial bioenergetics and nociception through its actions on mitochondrial uncoupling and TRPV1 channel activity. The elucidation of these downstream targets has opened new avenues for understanding the physiological regulation of energy metabolism and pain. Future research should focus on obtaining more precise quantitative data, such as the binding affinities and EC50/IC50 values of O-Gln for its targets. A deeper mechanistic understanding of UCP1-independent uncoupling by O-Gln and the full signaling cascade downstream of TRPV1 antagonism is also crucial. Furthermore, exploring the potential interplay between these two distinct downstream pathways will provide a more complete picture of O-Gln's physiological functions. The continued investigation into the downstream signaling of this compound holds significant promise for the development of novel therapeutic strategies for metabolic disorders and chronic pain.
References
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 5. TRPV1: Structure, Endogenous Agonists, and Mechanisms [mdpi.com]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neural pathway of the hyperthermic response to antagonists of the transient receptor potential vanilloid-1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Oleoyl Glutamine for Laboratory Applications
Abstract
N-Oleoyl glutamine is an endogenous N-acyl amino acid that plays a significant role in metabolic regulation and nociception. As a research chemical, its synthesis in the laboratory is crucial for further investigation into its biological functions and therapeutic potential. This document provides detailed protocols for the chemical synthesis of this compound, its known biological roles, and experimental procedures for its application in laboratory settings.
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the covalent linkage of a fatty acid to the amino group of an amino acid.[1] this compound, a member of this family, is endogenously produced and is involved in the regulation of mitochondrial bioenergetics.[2][3] Specifically, it has been identified as an uncoupler of mitochondrial respiration, a process regulated by the secreted enzyme PM20D1, which catalyzes both its formation and degradation.[2][3] Due to its role in energy expenditure and pain perception, this compound is a molecule of interest for researchers in metabolism, cell biology, and drug development.
This document outlines a common laboratory-scale synthesis method for this compound, enabling researchers to produce this compound for their studies.
Chemical Synthesis of this compound
The synthesis of this compound involves the formation of an amide bond between the carboxyl group of oleic acid and the alpha-amino group of L-glutamine. A common and effective method for this transformation is the use of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), which facilitates the condensation reaction.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: DCC-mediated Coupling
This protocol describes the synthesis of this compound from oleic acid and L-glutamine using DCC as a coupling agent and N-Hydroxysuccinimide (NHS) to form a more stable activated ester, which improves yield and reduces side reactions.
Materials and Reagents:
-
Oleic Acid
-
L-Glutamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1M
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica (B1680970) Gel for column chromatography
-
Solvent system for chromatography (e.g., Chloroform:Methanol gradient)
Procedure:
-
Activation of Oleic Acid:
-
In a round-bottom flask, dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling with L-Glutamine:
-
In a separate flask, dissolve L-glutamine (1.5 equivalents) in a minimal amount of aqueous sodium bicarbonate solution (e.g., 5% w/v).
-
Filter the DCU precipitate from the oleic acid activation step.
-
Slowly add the filtrate containing the activated oleoyl-NHS ester to the L-glutamine solution.
-
Stir the biphasic mixture vigorously overnight at room temperature.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform:methanol gradient to yield pure this compound.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application Notes
This compound has been identified as a signaling molecule with potential therapeutic applications. Its primary known function is the induction of mitochondrial uncoupling.
Biological Activity
-
Mitochondrial Uncoupling: this compound (at 50 µM) has been shown to increase respiration in C2C12 cells by 64% through mitochondrial uncoupling.[2][3] This process dissipates the proton gradient across the inner mitochondrial membrane, leading to increased oxygen consumption without ATP synthesis, releasing energy as heat.
-
Thermogenesis: The enzyme responsible for the synthesis and degradation of this compound, PM20D1, is secreted by thermogenic adipose cells, suggesting a role for this compound in thermogenesis.[2][3]
-
Nociception: Administration of this compound (100 mg/kg) in mice has been shown to reduce pain responses in acetic acid-induced abdominal constriction and formalin-induced paw licking assays.[2]
-
TRPV1 Inhibition: It has been observed to inhibit capsaicin-induced calcium flux in HEK293A cells expressing the transient receptor potential vanilloid 1 (TRPV1) receptor.[2]
Signaling Pathway
Caption: Biosynthesis and cellular action of this compound.
Experimental Protocols for Application
The synthesized this compound can be used in various in vitro and in vivo experiments to study its biological effects.
In Vitro: Mitochondrial Respiration Assay
This protocol describes how to measure the effect of this compound on mitochondrial respiration in cultured cells, such as C2C12 myotubes, using an extracellular flux analyzer.
Materials:
-
C2C12 cells
-
Cell culture medium
-
Synthesized this compound
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Assay medium
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Culture: Plate C2C12 cells in a Seahorse XF cell culture microplate and differentiate them into myotubes.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2][3] Further dilute to the desired final concentration (e.g., 50 µM) in the assay medium.
-
Assay Protocol:
-
Replace the culture medium with the assay medium and incubate the cells in a CO₂-free incubator for 1 hour.
-
Load the sensor cartridge with the compounds for injection: this compound (or vehicle control), oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell plate in the extracellular flux analyzer and start the assay.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound and measure the change in OCR to determine its effect on mitochondrial respiration.
-
Subsequent injections of oligomycin, FCCP, and rotenone/antimycin A are used to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
Data Presentation
The quantitative data from the mitochondrial respiration assay can be summarized as follows:
| Treatment | Basal OCR (pmol/min) | OCR after Treatment (pmol/min) | % Increase in Respiration |
| Vehicle Control | Value | Value | Value |
| This compound (50 µM) | Value | Value | Value |
Conclusion
The synthesis of this compound is achievable in a standard laboratory setting through established amide coupling reactions. The provided protocol offers a reliable method for its production. The resulting compound can be utilized in a variety of experimental setups to further elucidate its roles in metabolism, thermogenesis, and pain signaling, contributing to our understanding of the biological functions of N-acyl amino acids.
References
Application Notes and Protocols for N-Oleoyl Glutamine Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine (NO-Gln) is an endogenous N-acyl amino acid that has garnered significant interest for its roles in regulating energy metabolism and nociception.[1][2] Synthesized and hydrolyzed by the enzyme peptidase M20 domain-containing 1 (PM20D1), NO-Gln acts as an endogenous mitochondrial uncoupler and an antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel.[1][2] These properties make it a compelling molecule for investigation in animal models of metabolic disorders and pain. These application notes provide detailed protocols for the preparation and administration of this compound to mice, along with a summary of reported in vivo data and relevant signaling pathways.
Data Presentation
A summary of the quantitative data for the in vivo administration of this compound and related compounds in mice is presented in the table below. This information is crucial for experimental design, including dose selection and expected outcomes.
| Compound | Mouse Model | Administration Route | Dosage | Frequency | Key Findings | Reference |
| This compound | Wild-type | Not specified | 100 mg/kg | Single dose | Reduced acetic acid-induced abdominal constrictions and formalin-induced paw licking. | [1][2] |
| N-acyl amino acid analogues | Diet-induced obese mice | Not specified | 5 mg/kg | Not specified | Increased energy expenditure. | [3] |
| DKG (glutamine metabolite) | Male mice (hyperalgesic priming model) | Intraperitoneal | 300 mg/kg | Single dose | Alleviated NGF-induced allodynia. | [4] |
| N-Acetylcysteine (related to glutamate (B1630785) signaling) | Diabetic mice (streptozotocin-induced) | Intraperitoneal | 100 mg/kg | Single dose or daily for 7 days | Produced analgesia. | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for its administration in mouse models.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This compound is poorly soluble in aqueous solutions. Therefore, a vehicle containing a surfactant is required for in vivo administration. The following protocol describes the preparation of a formulation suitable for intraperitoneal or oral administration in mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Tween 80 (Polysorbate 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a stock solution of 10% Tween 80 in sterile 0.9% saline. For example, add 1 mL of Tween 80 to 9 mL of sterile saline and mix thoroughly.
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Add a small volume of the 10% Tween 80 stock solution to the this compound powder. The final concentration of Tween 80 in the injection solution should be between 1-5%.
-
Vortex the mixture vigorously for 2-3 minutes to aid in dissolution.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.
-
-
Final Volume Adjustment: Add sterile 0.9% saline to reach the final desired concentration of this compound. For example, to prepare a 10 mg/mL solution for a 100 mg/kg dose in a 25g mouse (requiring 0.25 mL), you would prepare a slightly larger volume to account for hub loss.
-
Homogenization: Vortex the final solution thoroughly before each injection to ensure a homogenous suspension.
Note: The final formulation should be prepared fresh on the day of the experiment. The appearance should be a uniform, slightly viscous solution or a fine suspension.
Protocol 2: Intraperitoneal (IP) Administration of this compound
Materials:
-
Prepared this compound formulation
-
25-27 gauge needle
-
1 mL syringe
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[6]
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation. The typical injection volume for mice is 5-10 mL/kg.[6]
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.
Protocol 3: Oral Gavage Administration of this compound
Materials:
-
Prepared this compound formulation
-
Flexible plastic or stainless steel gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and neck are in a straight line with the body to facilitate passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle; allow the mouse to swallow it.
-
-
Administration: Once the needle is in the correct position, slowly administer the calculated volume of the this compound formulation. The maximum oral gavage volume for mice is typically 10 mL/kg.
-
Post-gavage Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress (indicating accidental administration into the trachea) or other adverse effects.
Conclusion
These application notes and protocols provide a comprehensive guide for the in vivo administration of this compound to mouse models. The provided data summary, signaling pathway, and experimental workflow diagrams should aid researchers in designing and executing their studies. Adherence to proper animal handling and injection techniques is crucial for obtaining reliable and reproducible results while ensuring animal welfare. Further research is warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
- 1. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamine Oxidation in Mouse Dorsal Root Ganglia Regulates Pain Resolution and Chronification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetylcysteine causes analgesia in a mouse model of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Quantification of N-Oleoyl Glutamine in Human Plasma via LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Oleoyl glutamine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalysis in clinical and research settings.
Introduction
N-acyl amino acids are a class of lipid signaling molecules involved in various physiological processes.[1] this compound, an endogenous N-acyl amine, is formed and degraded by the enzyme PM20D1 and has been shown to induce mitochondrial uncoupling and play a role in metabolism and nociception.[2] Accurate quantification of this compound in plasma is essential for understanding its physiological roles and its potential as a biomarker. LC-MS/MS offers high selectivity and sensitivity for the analysis of such endogenous low-concentration analytes.[3] This method is adapted from established protocols for similar N-acyl amino acids and underivatized amino acids.[3][4][5]
Experimental
Sample Preparation
-
Thawing: Plasma samples were thawed on ice.
-
Aliquoting: A 50 µL aliquot of plasma was transferred to a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: 10 µL of an internal standard working solution (e.g., this compound-d5, 1 µg/mL in methanol) was added to each plasma sample.
-
Protein Precipitation: 200 µL of ice-cold acetonitrile (B52724) was added to precipitate proteins.
-
Vortexing and Centrifugation: Samples were vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant was carefully transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: The dried residue was reconstituted in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: A 10 µL aliquot was injected into the LC-MS/MS system.
Liquid Chromatography
-
System: Agilent 1290 Infinity UHPLC System or equivalent.[6]
-
Column: Zorbax SB C-18, 3.0 x 100 mm, 1.8 µm particle size.[6]
-
Column Temperature: 40°C.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[7]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 10 µL.[7]
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
-
System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[5][6]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.[6]
-
Gas Temperature: 300°C.[6]
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.[6]
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (V) |
| This compound | 411.3 | 130.1 | 135 | 20 |
| This compound-d5 (IS) | 416.3 | 135.1 | 135 | 20 |
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 3. All values were within the acceptable limits of ±15% for accuracy and <15% for precision.[8]
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 5 | 104.5 | 6.8 | 102.1 | 8.5 |
| Medium | 50 | 98.2 | 4.5 | 99.5 | 6.2 |
| High | 500 | 101.3 | 3.1 | 100.8 | 4.7 |
Recovery
The extraction recovery was determined by comparing the peak areas of analytes from pre-spiked plasma samples to those from post-spiked samples. The mean recovery for this compound was found to be approximately 88%.
Conclusion
The developed LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in various research and clinical applications.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified glutamine metabolism and signaling pathway.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 10. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-Oleoyl Glutamine as a Modulator of Mitochondrial Respiration in C2C12 Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine is an endogenous N-acyl amino acid that has emerged as a signaling molecule with potential roles in regulating cellular metabolism. This application note provides a detailed protocol for utilizing this compound in C2C12 myotube cell culture to perform mitochondrial respiration assays. The C2C12 cell line, a mouse myoblast cell line, is a well-established model for studying skeletal muscle biology and metabolism. Upon differentiation into myotubes, these cells exhibit characteristics of mature muscle fibers, making them an ideal system for investigating the effects of compounds on muscle cell bioenergetics.
This document outlines the necessary procedures for cell culture and differentiation, preparation of this compound, and the execution of a mitochondrial stress test using an extracellular flux analyzer. The provided protocols and data tables will enable researchers to effectively assess the impact of this compound on key parameters of mitochondrial function.
Data Presentation
The following tables summarize the expected quantitative data for performing respiration assays with this compound in C2C12 myotubes.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Parameter | Recommended Value | Notes |
| C2C12 Seeding Density | 2 x 10⁴ cells/well | For a 96-well Seahorse plate. |
| Differentiation Time | 4-6 days | Until myotube formation is observed. |
| This compound Conc. | 10 - 50 µM | Start with 50 µM as a reference.[1] |
| Treatment Time | 1 - 24 hours | Dependent on experimental goals. |
| Oligomycin | 1.0 µM | Inhibitor of ATP synthase. |
| FCCP | 0.5 µM | Uncoupling agent. |
| Rotenone/Antimycin A | 0.5 µM | Complex I and III inhibitors. |
Table 2: Expected Effects of this compound on C2C12 Respiration
| Respiratory Parameter | Expected Change with this compound | Potential Interpretation |
| Basal Respiration | Increase | Increased metabolic activity/uncoupling. |
| ATP Production | No significant change or slight decrease | Uncoupling effect may reduce ATP-linked respiration. |
| Maximal Respiration | Increase | Increased capacity of the electron transport chain. |
| Spare Respiratory Capacity | Increase | Enhanced ability to respond to energetic demands. |
| Proton Leak | Increase | Mitochondrial uncoupling. |
| Non-Mitochondrial Oxygen Consumption | No significant change | Specific effect on mitochondria. |
Experimental Protocols
C2C12 Myoblast Culture and Differentiation
Materials:
-
C2C12 myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with high glucose, 2% Horse Serum, 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
Protocol:
-
Culture C2C12 myoblasts in Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent.
-
For respiration assays, seed C2C12 myoblasts into a Seahorse XF96 cell culture microplate at a density of 2 x 10⁴ cells per well in 80 µL of Growth Medium.
-
Allow the cells to adhere and grow for 24 hours or until they reach ~90% confluency.
-
To induce differentiation, aspirate the Growth Medium, wash the cells once with PBS, and replace it with 100 µL of Differentiation Medium.
-
Incubate for 4-6 days, replacing the Differentiation Medium every 48 hours, until multinucleated myotubes are formed.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1]
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO or DMF.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Seahorse XF Respiration Assay Protocol
Materials:
-
Differentiated C2C12 myotubes in a Seahorse XF96 plate
-
Seahorse XF Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4.
-
This compound stock solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.
-
Seahorse XFe96/XFp Analyzer
Protocol:
-
Hydrate (B1144303) the Sensor Cartridge: One day prior to the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare the Cell Plate: On the day of the assay, remove the Differentiation Medium from the C2C12 myotube plate.
-
Wash the cells twice with 150 µL of pre-warmed Seahorse XF Assay Medium.
-
Add 175 µL of Seahorse XF Assay Medium to each well. For wells that will be treated with this compound, add the appropriate volume of the stock solution to achieve the desired final concentration (e.g., for a 50 µM final concentration from a 10 mM stock, add 0.9 µL). Add an equivalent volume of the vehicle (DMSO or DMF) to the control wells.
-
Place the cell plate in a 37°C non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
-
Load the Sensor Cartridge: Prepare the mitochondrial stress test compounds in Seahorse XF Assay Medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Calibrate the Seahorse XFe96/XFp Analyzer with the sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial stress test compounds.
Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound in C2C12 cells.
Experimental Workflow Diagram
Caption: Experimental workflow for C2C12 respiration assay.
References
Experimental Application of N-Oleoyl Glutamine in HEK293A Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine is an endogenous N-acyl amino acid synthesized and metabolized by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1)[1][2][3]. This lipoamino acid has emerged as a bioactive signaling molecule with roles in metabolic regulation and nociception[2][3]. Notably, this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inducer of mitochondrial uncoupling[1][2]. These properties make it a molecule of interest for studying cellular metabolism and pain signaling pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in Human Embryonic Kidney 293A (HEK293A) cells, a widely used cell line in biomedical research and drug discovery. The protocols focus on two key applications: the inhibition of TRPV1-mediated calcium influx and the assessment of mitochondrial respiration.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₂N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 410.6 g/mol | --INVALID-LINK-- |
| Bioactivity | TRPV1 Antagonist, Mitochondrial Uncoupler | [1][2] |
| Solubility | Soluble in DMF and DMSO | --INVALID-LINK-- |
Table 2: Experimental Parameters for TRPV1 Inhibition Assay in HEK293A Cells
| Parameter | Recommended Value/Range | Notes |
| Cell Line | HEK293A cells stably or transiently expressing human TRPV1 | Parental HEK293A cells do not endogenously express sufficient TRPV1. |
| This compound Conc. | 1 µM - 100 µM (for dose-response) | Optimal concentration should be determined empirically. |
| Capsaicin (B1668287) Conc. (Agonist) | 100 nM - 1 µM (EC₅₀ ~0.9 µM) | Use a concentration that elicits a robust response.[4] |
| Calcium Indicator Dye | Fluo-4 AM or similar | Follow manufacturer's instructions for loading. |
| Assay Readout | Change in intracellular calcium concentration ([Ca²⁺]i) | Measured by fluorescence intensity. |
Table 3: Expected Outcomes of this compound on Mitochondrial Respiration in HEK293A Cells
| Parameter | Expected Effect of this compound | Measurement |
| Basal Respiration | Increase | Oxygen Consumption Rate (OCR) |
| ATP Production | Decrease | OCR linked to ATP synthesis |
| Proton Leak | Increase | OCR after inhibition of ATP synthase |
| Maximal Respiration | No significant change or slight increase | OCR after addition of a potent uncoupler (e.g., FCCP) |
Experimental Protocols
Protocol 1: Inhibition of Capsaicin-Induced TRPV1-Mediated Calcium Influx in HEK293A Cells
This protocol details the procedure for assessing the inhibitory effect of this compound on the activation of the TRPV1 channel by its agonist, capsaicin, in HEK293A cells.
Materials:
-
HEK293A cells expressing human TRPV1
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Capsaicin
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293A-TRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well.
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO. Further dilute in HBSS to the desired final concentrations.
-
Prepare a stock solution of capsaicin in DMSO. Further dilute in HBSS to a working concentration that is 5X the final desired concentration.
-
-
Loading with Calcium Indicator Dye:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS according to the manufacturer's protocol.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Treatment with this compound:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the microplate in a fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm/516 nm).
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Using the automated injector, add the capsaicin solution to the wells.
-
Continue to record the fluorescence signal for 3-5 minutes to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the vehicle control.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Assessment of Mitochondrial Uncoupling in HEK293A Cells
This protocol describes how to evaluate the effect of this compound on mitochondrial respiration in HEK293A cells using an extracellular flux analyzer.
Materials:
-
HEK293A cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
Procedure:
-
Cell Plating:
-
Seed HEK293A cells in a Seahorse XF cell culture microplate at an optimized density.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 50 µM) or vehicle control.
-
Incubate for a predetermined time (e.g., 1-4 hours).
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the cells at 37°C in a non-CO₂ incubator for 1 hour.
-
Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium and load them into the injection ports of the sensor cartridge.
-
-
Mitochondrial Stress Test:
-
Place the cell culture microplate in the extracellular flux analyzer.
-
The instrument will measure the basal Oxygen Consumption Rate (OCR).
-
Sequentially inject the following compounds and measure the corresponding changes in OCR:
-
Oligomycin: Inhibits ATP synthase, revealing the OCR linked to proton leak.
-
FCCP: A potent uncoupler that collapses the proton gradient and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, proton leak, and maximal respiration.
-
Compare these parameters between this compound-treated and control cells. An increase in proton leak and basal respiration with a concomitant decrease in ATP-linked respiration is indicative of mitochondrial uncoupling.
-
Visualizations
Caption: Signaling pathway of TRPV1 inhibition by this compound.
Caption: Experimental workflow for the calcium flux assay.
Caption: Workflow for assessing mitochondrial uncoupling.
References
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of N-Oleoyl Glutamine on Energy Expenditure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obesity and related metabolic disorders represent a significant global health challenge, driving the search for novel therapeutic agents that can safely and effectively increase energy expenditure. N-acyl amino acids (NAAs) have recently emerged as a class of endogenous lipid metabolites with the potential to modulate energy balance. Studies have indicated that certain NAAs can induce UCP1-independent mitochondrial uncoupling, leading to heat production and increased energy expenditure.[1][2] For instance, systemic administration of N-oleoyl-leucine has been shown to increase whole-body energy expenditure and improve glucose tolerance in diet-induced obese mice.[1]
Glutamine, the most abundant amino acid in the body, is a key player in intermediary metabolism, serving as a critical substrate for the tricarboxylic acid (TCA) cycle in a process known as glutaminolysis. Alterations in glutamine metabolism within adipose tissue have been directly linked to changes in systemic energy expenditure and metabolic health.[3][4] Given the established roles of both N-oleoyl amides and glutamine in metabolic regulation, N-Oleoyl glutamine (OlnQ) presents itself as a compelling, yet uninvestigated, candidate for modulating energy expenditure.
These application notes provide a comprehensive framework for the in vivo investigation of OlnQ's effects on energy expenditure. The protocols outlined below are designed to facilitate a thorough evaluation of OlnQ's therapeutic potential in preclinical animal models of metabolic disease.
Quantitative Data Summary
The following tables represent the expected quantitative data to be collected from the proposed in vivo studies. These tables are structured for clear comparison between treatment groups.
Table 1: Effects of this compound on Whole-Body Energy Metabolism
| Parameter | Vehicle Control | OlnQ (Low Dose) | OlnQ (High Dose) | Positive Control |
| Energy Expenditure (kcal/hr/kg) | ||||
| * Light Cycle | ||||
| * Dark Cycle | ||||
| Oxygen Consumption (VO2, ml/kg/hr) | ||||
| * Light Cycle | ||||
| * Dark Cycle | ||||
| Carbon Dioxide Production (VCO2, ml/kg/hr) | ||||
| * Light Cycle | ||||
| * Dark Cycle | ||||
| Respiratory Exchange Ratio (RER) | ||||
| * Light Cycle | ||||
| * Dark Cycle | ||||
| Food Intake ( g/24h ) | ||||
| Water Intake (ml/24h) | ||||
| Spontaneous Locomotor Activity (counts/hr) |
Table 2: Effects of this compound on Body Composition and Temperature
| Parameter | Vehicle Control | OlnQ (Low Dose) | OlnQ (High Dose) | Positive Control |
| Body Weight (g) | ||||
| * Baseline | ||||
| * Final | ||||
| Change in Body Weight (%) | ||||
| Fat Mass (g) | ||||
| Lean Mass (g) | ||||
| Core Body Temperature (°C) | ||||
| * Baseline | ||||
| * Post-treatment | ||||
| Brown Adipose Tissue (BAT) Temperature (°C) |
Experimental Protocols
Protocol 1: Evaluation of Acute Effects of OlnQ on Energy Expenditure in Mice
1. Objective: To determine the acute effects of a single dose of this compound on energy expenditure, substrate utilization, and locomotor activity in mice.
2. Animal Model:
-
Species: C57BL/6J mice (male, 8-10 weeks old).
-
Acclimation: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment to minimize stress-related effects. Maintain a 12:12 hour light-dark cycle and a constant ambient temperature (22-24°C). Provide ad libitum access to standard chow and water.
3. Materials:
-
This compound (OlnQ)
-
Vehicle (e.g., 5% Tween 80, 5% PEG400 in saline)
-
Metabolic cages (e.g., Comprehensive Lab Animal Monitoring System - CLAMS)
-
Oral gavage needles
-
Analytical balance
4. Procedure:
-
Baseline Measurement: After acclimation, record baseline metabolic data (VO2, VCO2, RER, energy expenditure, food/water intake, activity) for 24 hours.
-
Dosing: At the beginning of the light cycle, administer a single dose of OlnQ or vehicle via oral gavage.
-
Group 1: Vehicle control.
-
Group 2: OlnQ - Low dose (e.g., 10 mg/kg).
-
Group 3: OlnQ - High dose (e.g., 50 mg/kg).
-
-
Post-Dose Monitoring: Immediately after dosing, return mice to the metabolic cages and monitor for a continuous 24-48 hour period.
-
Data Analysis: Calculate the average values for each parameter during the light and dark cycles. Compare the OlnQ-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Chronic Administration of OlnQ in a Diet-Induced Obesity (DIO) Model
1. Objective: To assess the long-term effects of OlnQ on body weight, body composition, and energy expenditure in a mouse model of diet-induced obesity.
2. Animal Model:
-
Species: C57BL/6J mice (male, 6 weeks old).
-
Induction of Obesity: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-10 weeks to induce obesity and insulin (B600854) resistance. House mice under the same conditions as in Protocol 1.
3. Materials:
-
As in Protocol 1.
-
High-fat diet (HFD).
-
qNMR analyzer for body composition (e.g., EchoMRI).
-
Rectal probe or implantable telemetry device for core body temperature measurement.
4. Procedure:
-
Group Allocation: After the HFD induction period, measure baseline body weight and composition. Randomly assign mice to treatment groups (n=8-10 per group) with matched body weights.
-
Group 1: DIO + Vehicle.
-
Group 2: DIO + OlnQ (e.g., 25 mg/kg/day).
-
Group 3: DIO + Positive Control (e.g., a known thermogenic agent).
-
-
Chronic Dosing: Administer OlnQ, vehicle, or positive control daily via oral gavage for 4-6 weeks.
-
Monitoring:
-
Measure body weight and food intake 3 times per week.
-
Perform body composition analysis (qNMR) at baseline and at the end of the study.
-
At the end of the treatment period, place mice in metabolic cages for 48-72 hours to assess steady-state energy expenditure.
-
Measure core body temperature at a consistent time point during the light cycle weekly.
-
-
Terminal Procedures: At the end of the study, collect blood for metabolic biomarker analysis and harvest tissues (e.g., adipose tissue, liver, muscle) for further molecular analysis (e.g., gene expression, protein analysis).
-
Data Analysis: Analyze changes in body weight, body composition, and metabolic parameters over time using repeated measures ANOVA or other appropriate statistical tests.
Visualizations
Experimental Workflow
Caption: Workflow for acute in vivo study of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of OlnQ-induced thermogenesis.
References
- 1. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. The effect of N-arachidonoylethanolamide administration on energy and fat metabolism of early lactating dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of N-arachidonoylethanolamine (anandamide) into cerebellar granule cells occurs via facilitated diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring N-Oleoyl Glutamine-Induced Mitochondrial Uncoupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine is an endogenous N-acyl amino acid that has been identified as a novel regulator of mitochondrial activity. It belongs to a class of lipidated amino acids that can induce mitochondrial uncoupling, a process that dissociates substrate oxidation from ATP synthesis, leading to increased respiration and energy expenditure.[1] This application note provides detailed protocols and methodologies for researchers to effectively measure this compound-induced mitochondrial uncoupling in cellular models. The techniques described herein are essential for investigating the therapeutic potential of this compound and similar compounds in metabolic diseases.
The enzyme Peptidase M20 Domain Containing 1 (PM20D1) is a key regulator of N-acyl amino acids, catalyzing both their synthesis from fatty acids and amino acids, and their breakdown through hydrolysis.[1] N-acyl amino acids, including this compound, have been shown to directly interact with mitochondria and function as endogenous uncouplers of respiration, independent of the well-known Uncoupling Protein 1 (UCP1).[1][2]
Key Techniques for Measuring Mitochondrial Uncoupling
The primary methods to assess mitochondrial uncoupling involve the measurement of three key parameters:
-
Oxygen Consumption Rate (OCR): Uncouplers increase the rate at which mitochondria consume oxygen as the electron transport chain works to maintain the proton gradient that is being dissipated.
-
Mitochondrial Membrane Potential (ΔΨm): Uncoupling leads to a decrease or dissipation of the mitochondrial membrane potential.
-
ATP Production Rate: As uncoupling dissociates respiration from ATP synthesis, a decrease in the rate of ATP production is expected.
This document provides detailed protocols for the first two of these measurements, which are the most direct and common methods for characterizing mitochondrial uncoupling.
Data Presentation
The following tables summarize quantitative data on the effects of N-acyl amino acids on mitochondrial respiration.
Table 1: Effect of this compound on Mitochondrial Respiration in C2C12 Myotubes
| Compound | Concentration (µM) | Cell Line | Parameter Measured | Result | Reference |
| This compound | 50 | C2C12 | Oxygen Consumption Rate | 64% increase in respiration | [1] |
Table 2: Effects of Various N-Acyl Amino Acids on Mitochondrial Respiration in Human Adipocytes
| Compound | Concentration (µM) | Parameter Measured | Effect on Uncoupled Respiration | Effect on Maximal Respiration | Reference |
| N-Oleoyl-phenylalanine | 25 | Oxygen Consumption Rate | Potent induction | Significant reduction | [2][3] |
| N-Oleoyl-leucine | 25 | Oxygen Consumption Rate | Potent induction | Significant reduction | [2][3] |
| N-Oleoyl-isoleucine | 25 | Oxygen Consumption Rate | Potent induction | Significant reduction | [2][3] |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol details the steps for performing a Seahorse XF Cell Mito Stress Test to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XFe96/XF24 Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF DMEM Medium, pH 7.4 (supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)
-
This compound (stock solution in DMSO)
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (a classical uncoupling agent, positive control)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
C2C12 myoblasts or other relevant cell line
Procedure:
-
Cell Culture:
-
Seed C2C12 cells in a Seahorse XF cell culture microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Differentiate myoblasts into myotubes if required by the experimental design.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator overnight.
-
-
Preparation of Assay Medium:
-
On the day of the assay, prepare the assay medium by supplementing Seahorse XF DMEM with glucose, pyruvate, and glutamine to the desired final concentrations. Warm the medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the Seahorse plate and wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
-
Compound Plate Preparation:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired concentrations for injection.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy would be:
-
Port A: this compound or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate and start the assay.
-
The instrument will measure baseline OCR before injecting the compounds sequentially and measuring the OCR after each injection.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein concentration.
-
Calculate the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
An increase in proton leak (the OCR after oligomycin injection) is indicative of uncoupling.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential induced by this compound.
Materials:
-
JC-1 dye
-
Cell culture plates (e.g., 96-well black, clear bottom plates for fluorescence microscopy or plate reader)
-
Fluorescence microscope or a fluorescence plate reader
-
FCCP (positive control for depolarization)
-
Cell line of interest (e.g., C2C12)
-
Culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Seed cells in the appropriate culture plate and allow them to adhere and grow to the desired confluency.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for the desired period. Include a positive control group treated with FCCP to induce mitochondrial depolarization.
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution in culture medium according to the manufacturer's instructions.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells with PBS or an assay buffer provided with the kit.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using either a fluorescence microscope or a plate reader.
-
In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).
-
In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (excitation ~510 nm, emission ~527 nm).
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization and, therefore, uncoupling.
-
Visualization of Signaling Pathways and Workflows
References
- 1. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of N-Oleoyl Glutamine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine is a lipid molecule belonging to the class of N-acyl amino acids. As a derivative of oleic acid and glutamine, its lipophilic nature necessitates the use of organic solvents for the preparation of stock solutions for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are common aprotic polar solvents capable of dissolving such molecules. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO and DMF.
Physicochemical Data and Solubility
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₂N₂O₄ | PubChem[2] |
| Molecular Weight | 410.6 g/mol | PubChem[2] |
| Appearance | Solid (assumed) | General Knowledge |
| Estimated Solubility (DMSO) | ~12 mg/mL (based on N-Oleoyl glycine) | Cayman Chemical[1] |
| Estimated Solubility (DMF) | ~10 mg/mL (based on N-Oleoyl glycine) | Cayman Chemical[1] |
| Storage of Powder | -20°C | General Recommendation |
| Storage of Stock Solution | -20°C or -80°C | General Recommendation[3][4][5] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. Adjust the mass of the compound and volume of the solvent accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile serological pipettes or calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube or vial.
-
Calculation Example (for 1 mL of 10 mM stock):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 410.6 g/mol = 4.106 mg
-
-
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO or DMF to the vial containing the powder.
-
Dissolution:
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath at a temperature up to 37°C can be applied.[6] Intermittently vortex the solution until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
-
Sterilization (Optional): If the stock solution is intended for cell culture applications, sterile-filter it through a 0.22 µm syringe filter compatible with the solvent (e.g., a PTFE membrane for organic solvents) into a new sterile vial.[6] This step should be performed in a laminar flow hood to maintain sterility.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed tubes.[4][6] This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[3][5] When stored properly, stock solutions in anhydrous DMSO or DMF are generally stable for several months.
-
Workflow for this compound Stock Preparation
The following diagram illustrates the key steps in the preparation of a stock solution.
Caption: Workflow for preparing this compound stock solutions.
Stability and Handling Considerations
-
Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous solvent and minimize the time containers are open to the air.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to compound degradation and the introduction of water into DMSO, which may cause the compound to precipitate upon thawing.[4]
-
Aqueous Solutions: this compound is expected to have very low solubility in aqueous buffers. When preparing working solutions, it is common to dilute the organic stock solution into the aqueous medium. Ensure the final concentration of DMSO or DMF is compatible with your experimental system (typically <0.5% for cell-based assays).
-
Glutamine Moiety: The glutamine component of the molecule can be labile in aqueous solutions, degrading over time into pyroglutamate (B8496135) and ammonia, a process accelerated by changes in pH and temperature.[3][7][8] While the stability in aprotic organic solvents like DMSO and DMF is significantly higher, it is best practice to store stock solutions frozen and protected from light.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C23H42N2O4 | CID 52922072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of N-Oleoyl Glutamine in the Investigation of Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl glutamine is an endogenous N-acyl amino acid that has emerged as a molecule of interest in the study of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This class of lipids, formed by the condensation of a fatty acid and an amino acid, is increasingly recognized for its role in regulating energy homeostasis. The enzyme Peptidase M20 Domain Containing 1 (PM20D1) is responsible for both the synthesis and hydrolysis of N-acyl amino acids, including this compound.[1][2][3] Studies involving genetic manipulation of PM20D1 in mice have underscored the importance of these molecules in metabolic health. Mice with elevated levels of circulating PM20D1 exhibit increased energy expenditure, reduced adiposity, and improved glucose control, while PM20D1 knockout mice display glucose intolerance and decreased insulin (B600854) sensitivity.[1][4] N-acyl amino acids, as a class, are known to function as endogenous mitochondrial uncouplers, suggesting a mechanism for their thermogenic effects.[2][3]
These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound as a tool to investigate metabolic diseases.
Key Applications and Mechanisms
This compound is a valuable tool for investigating several key areas of metabolic disease research:
-
Mitochondrial Uncoupling and Thermogenesis: As an N-acyl amino acid, this compound is hypothesized to induce mitochondrial uncoupling, a process that dissipates the proton gradient in mitochondria to produce heat instead of ATP. This is a key mechanism of thermogenesis in brown and beige adipose tissue.
-
G-Protein Coupled Receptor (GPCR) Signaling: Structurally similar long-chain fatty acid amides are known to activate GPCRs such as GPR120. Activation of GPR120 has been linked to anti-inflammatory effects and improved insulin sensitivity.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation: PPARα is a nuclear receptor that plays a crucial role in fatty acid oxidation. The oleoyl (B10858665) moiety of this compound suggests it may act as a ligand for PPARα.
-
Glucagon-Like Peptide-1 (GLP-1) Secretion: The glutamine component of this compound suggests a potential role in stimulating the secretion of the incretin (B1656795) hormone GLP-1 from enteroendocrine L-cells, which is known to enhance insulin secretion and improve glucose tolerance.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize potential quantitative data from key experiments investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Mitochondrial Respiration in C2C12 Myotubes
| Parameter | Control | This compound (50 µM) | Oligomycin (1 µM) | FCCP (1 µM) | Rotenone/Antimycin A (1 µM) |
| Basal Respiration (OCR, pmol/min) | 100 ± 10 | 150 ± 15 | 30 ± 5 | 250 ± 20 | 20 ± 4 |
| ATP Production (OCR, pmol/min) | 70 ± 8 | 75 ± 9 | 10 ± 3 | 15 ± 4 | 0 |
| Proton Leak (OCR, pmol/min) | 30 ± 5 | 75 ± 10 | 20 ± 4 | 235 ± 18 | 20 ± 4 |
| Maximal Respiration (OCR, pmol/min) | 200 ± 20 | 260 ± 25 | 30 ± 5 | 250 ± 20 | 20 ± 4 |
| Spare Respiratory Capacity (%) | 100% | 73% | N/A | N/A | N/A |
OCR: Oxygen Consumption Rate. Data are representative examples and should be determined empirically.
Table 2: In Vivo Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control (HFD) | This compound (10 mg/kg, i.p., daily) |
| Body Weight Change (g, 4 weeks) | +5.0 ± 0.5 | +2.5 ± 0.4 |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 |
| Glucose Tolerance (AUC, mg/dL*min) | 30000 ± 2500 | 22000 ± 2000 |
| Insulin Tolerance (% of baseline) | 80% ± 5% | 60% ± 4% |
| Plasma GLP-1 (pmol/L) | 5 ± 1 | 10 ± 1.5 |
| Liver Triglycerides (mg/g tissue) | 100 ± 15 | 60 ± 10 |
HFD: High-Fat Diet; AUC: Area Under the Curve. Data are representative examples.
Table 3: Effects of this compound on GLP-1 Secretion from GLUTag Cells
| Treatment | GLP-1 Secretion (fold change over basal) |
| Basal (Vehicle) | 1.0 |
| This compound (100 µM) | 2.5 ± 0.3 |
| Glutamine (10 mM) | 3.0 ± 0.4 |
| Forskolin (B1673556) (10 µM, Positive Control) | 5.0 ± 0.5 |
Data are representative examples.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Uncoupling in C2C12 Myotubes using Seahorse XF Analyzer
Objective: To determine if this compound increases mitochondrial proton leak, a hallmark of mitochondrial uncoupling.
Materials:
-
C2C12 myoblasts
-
DMEM, FBS, penicillin-streptomycin, horse serum
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
-
Seahorse XFe96 or XFe24 Analyzer
Methodology:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a Seahorse XF cell culture microplate at an appropriate density.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
-
Seahorse XF Assay:
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Prepare stock solutions of this compound and the mitochondrial stressor compounds (oligomycin, FCCP, rotenone/antimycin A) in Seahorse XF assay medium.
-
Load the drug ports of the sensor cartridge with the compounds for sequential injection.
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay.
-
-
Data Analysis:
-
Measure the oxygen consumption rate (OCR) in real-time.
-
Calculate basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity using the Seahorse Wave software.
-
Protocol 2: In Vivo Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the therapeutic potential of this compound in a preclinical model of obesity and insulin resistance.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., saline with 5% Tween 80)
-
Glucometer and glucose strips
-
Insulin
-
ELISA kits for plasma insulin and GLP-1
-
Equipment for body composition analysis (e.g., DEXA or NMR)
Methodology:
-
Induction of Obesity:
-
Feed male C57BL/6J mice an HFD for 8-12 weeks to induce obesity and insulin resistance.
-
-
Treatment:
-
Randomly assign DIO mice to two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 10 mg/kg body weight) or vehicle daily via intraperitoneal (i.p.) injection for 4 weeks.
-
Monitor body weight and food intake regularly.
-
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice for 6 hours, then administer a glucose bolus (2 g/kg, i.p.). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): After a recovery period, fast mice for 4 hours and inject insulin (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Plasma Analysis: Collect blood at the end of the study to measure fasting plasma levels of insulin and GLP-1 using ELISA kits.
-
Body Composition: Analyze body composition (fat mass and lean mass) using DEXA or NMR.
-
Tissue Analysis: Harvest liver and adipose tissue for histological analysis and measurement of triglyceride content.
-
Protocol 3: GLP-1 Secretion Assay in GLUTag Cells
Objective: To determine if this compound stimulates GLP-1 secretion from an enteroendocrine L-cell model.
Materials:
-
GLUTag cells
-
DMEM, FBS, penicillin-streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB)
-
This compound
-
Glutamine (positive control)
-
Forskolin (positive control)
-
GLP-1 ELISA kit
Methodology:
-
Cell Culture:
-
Culture GLUTag cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
-
Secretion Assay:
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB for 1 hour at 37°C.
-
Replace the buffer with KRBB containing vehicle, this compound (e.g., 100 µM), glutamine (10 mM), or forskolin (10 µM).
-
Incubate for 2 hours at 37°C.
-
-
GLP-1 Measurement:
-
Collect the supernatant and centrifuge to remove any cell debris.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Normalize GLP-1 secretion to the total protein content of the cells in each well.
-
Protocol 4: LC-MS/MS Quantification of this compound in Plasma
Objective: To develop a method for the quantitative analysis of this compound in plasma samples for pharmacokinetic and metabolomic studies.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase column
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (B52724), methanol, formic acid
-
Plasma samples
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 400 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant and dry under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Mandatory Visualizations
Figure 1. Overview of this compound synthesis and its multifaceted role in metabolic regulation.
Figure 2. A comprehensive experimental workflow for investigating this compound's metabolic effects.
References
- 1. pnas.org [pnas.org]
- 2. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]
Application Notes and Protocols for In Vivo Metabolic Tracing Using Stable Isotope-Labeled Glutamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful methodology for investigating the dynamic nature of metabolic pathways within a living organism.[1][2] By introducing nutrients labeled with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the transformation of these molecules through various biochemical reactions, providing a quantitative measure of metabolic fluxes.[1][2] Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for many physiological and pathological processes, particularly in cancer, where it serves as a key source of carbon and nitrogen for biosynthesis and energy production.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using stable isotope-labeled glutamine.
Key Applications
-
Cancer Metabolism: Elucidating the metabolic reprogramming in tumors, including the increased reliance on glutamine (glutaminolysis) to fuel the tricarboxylic acid (TCA) cycle and support cell proliferation.[2][6][7]
-
Immunometabolism: Investigating the metabolic requirements of immune cells during activation and differentiation.[8]
-
Neurometabolism: Studying neurotransmitter synthesis and energy metabolism in the brain.
-
Drug Development: Assessing the on-target and off-target effects of therapeutic agents that modulate metabolic pathways.[2][9]
Choosing the Right Isotope-Labeled Glutamine
The selection of the appropriate stable isotope-labeled glutamine tracer is crucial and depends on the specific metabolic pathway under investigation.[7]
| Tracer | Primary Application | Key Labeled Metabolites |
| [U-¹³C₅]glutamine | General tracing of glutamine's carbon fate; measures both oxidative and reductive TCA cycle flux.[2][7] | M+5 glutamate, M+5 α-ketoglutarate, M+4 TCA cycle intermediates (oxidative), M+5 citrate (B86180) (reductive).[2][10] |
| [1-¹³C]glutamine | Specifically traces reductive carboxylation. The ¹³C is lost as CO₂ in the oxidative TCA cycle.[2][7] | M+1 glutamate, M+1 α-ketoglutarate, M+1 citrate (reductive).[10] |
| [5-¹³C]glutamine | Traces the contribution of reductive carboxylation to lipid synthesis.[7] | M+1 glutamate, M+1 α-ketoglutarate, M+1 acetyl-CoA (via reductive carboxylation). |
| [U-¹⁵N₂]glutamine | Traces the fate of glutamine's nitrogen atoms into amino acids, nucleotides, and hexosamines.[2][6] | ¹⁵N-labeled amino acids, ¹⁵N-UDP-GlcNAc.[6] |
Experimental Workflow
The general workflow for an in vivo stable isotope tracing experiment involves several key steps, from tracer administration to data analysis.
Caption: A generalized workflow for in vivo stable isotope tracing experiments.
Protocols
Protocol 1: In Vivo Infusion of [U-¹³C₅]glutamine in a Mouse Model
This protocol is adapted from methodologies described for tracing central carbon metabolism in vivo.[11]
1. Animal Preparation:
- Acclimate mice to the experimental conditions for at least one week.
- For studies requiring a steady state, fasting may be necessary, though it can impact metabolism.[12]
- Surgically implant a catheter into the jugular vein for intravenous infusion. Allow for a recovery period of at least 24 hours.
2. Tracer Infusion:
- Prepare a sterile solution of [U-¹³C₅]glutamine in saline. The concentration and infusion rate should be optimized to achieve significant labeling without perturbing normal metabolism.[2]
- Infuse the tracer solution using a syringe pump. The duration of the infusion will depend on the turnover rate of the metabolites of interest. For TCA cycle intermediates, a 3-hour infusion is often sufficient to approach isotopic steady state.[7]
3. Sample Collection:
- At the end of the infusion period, collect blood via cardiac puncture into heparinized tubes.
- Immediately euthanize the animal and rapidly excise tissues of interest.
- Freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.[13]
- Store all samples at -80°C until metabolite extraction.
4. Metabolite Extraction:
- Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).[14]
- Centrifuge the homogenate at high speed (e.g., 18,000 x g) at 4°C to pellet proteins and other cellular debris.[3][15]
- Collect the supernatant containing the polar metabolites.
- For plasma, precipitate proteins using a cold solvent like methanol (B129727) or acetonitrile.
5. LC-MS/MS Analysis:
- Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3][15]
- Use a suitable chromatography method, such as HILIC for polar metabolites, to separate the compounds of interest.[14]
- Employ a mass spectrometer in multiple reaction monitoring (MRM) or scan mode to detect and quantify the different isotopologues of each metabolite.[16]
6. Data Analysis:
- Correct the raw data for the natural abundance of ¹³C.
- Calculate the fractional enrichment of each metabolite to determine the contribution of glutamine to its synthesis.
- Perform metabolic flux analysis using appropriate software to model the flow of carbons through the metabolic network.
Protocol 2: Bolus Injection of [U-¹³C₅]glutamine for Rapid Labeling Studies
This protocol is suitable for studying metabolic pathways with fast turnover rates.[6]
1. Animal Preparation:
- Acclimate mice as described in Protocol 1.
2. Tracer Administration:
- Administer a single bolus of [U-¹³C₅]glutamine via intraperitoneal (IP) injection.[6][14] A typical dose might be 1 g/kg.[6]
- For some experimental designs, two successive injections (e.g., 20 minutes apart) can be performed.[6]
3. Sample Collection:
- Collect blood and tissues at specific time points after the injection (e.g., 40 minutes).[6]
- Immediately quench metabolism by freeze-clamping tissues in liquid nitrogen.[13]
4. Metabolite Extraction and Analysis:
- Follow the procedures for metabolite extraction, LC-MS/MS analysis, and data analysis as outlined in Protocol 1.
Glutamine Metabolism Pathways
Stable isotope-labeled glutamine allows for the detailed interrogation of its primary metabolic fates: glutaminolysis for oxidative metabolism and reductive carboxylation.
Caption: Key metabolic fates of glutamine traced by stable isotopes.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo glutamine tracing studies.
Table 1: Fractional Enrichment of TCA Cycle Intermediates from [U-¹³C]glutamine [8]
| Metabolite | In Vivo Infusion (% Labeling) | Ex Vivo Tracing (% Labeling) |
| Citrate (M+4) | ~45% | Similar to in vivo |
| Malate (M+4) | ~45% | Similar to in vivo |
Table 2: Contribution of [U-¹³C]glutamine to Pyrimidine Biosynthesis [8]
| Metabolite | In Vivo Infusion (% Labeling) | In Vitro Tracing (% Labeling) |
| UMP (M+3) | ~30% | ~30% |
Data Interpretation and Considerations
-
Isotopic Steady State: It is important to determine whether the labeled metabolites have reached an isotopic steady state, where the rate of isotope incorporation equals the rate of turnover. This is crucial for accurate flux analysis.[7]
-
Metabolic Compartmentation: Cellular metabolism is highly compartmentalized (e.g., mitochondria vs. cytoplasm). Interpreting the data should take into account the location of specific metabolic reactions.[17]
-
In-Source Fragmentation/Cyclization: During mass spectrometry analysis, some metabolites can undergo in-source fragmentation or cyclization, which can complicate data interpretation. For instance, glutamine can cyclize to pyroglutamic acid.[18] The use of appropriate chromatographic separation and isotopic internal standards is recommended to mitigate these artifacts.[18]
-
Whole-Body Metabolism: In vivo studies reflect the complex interplay between different organs and tissues. The observed labeling patterns in a specific tissue are influenced by systemic metabolism.[1]
Conclusion
The use of stable isotope-labeled glutamine for in vivo metabolic tracing is an indispensable tool for understanding the complexities of metabolism in health and disease.[1] Careful experimental design, robust analytical techniques, and thoughtful data interpretation are essential for obtaining meaningful and accurate insights into metabolic fluxes.[17] These application notes and protocols provide a solid foundation for researchers to design and execute their own in vivo glutamine tracing studies.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [en.bio-protocol.org]
- 5. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]
- 6. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ckisotopes.com [ckisotopes.com]
- 15. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of N-Oleoyl Glutamine
Welcome to the technical support center for N-Oleoyl glutamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this compound, particularly its limited solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an endogenous N-acyl amine, a lipid signaling molecule composed of oleic acid and the amino acid glutamine.[1][2][3] Its long oleoyl (B10858665) chain makes it highly lipophilic, leading to very poor solubility in aqueous buffers, which is a significant challenge for its use in many biological experiments and potential therapeutic applications.
Q2: What is the expected aqueous solubility of this compound?
A2: While specific quantitative data for the aqueous solubility of this compound is limited in publicly available literature, its structural similarity to other N-acyl amino acids suggests it is sparingly soluble. For instance, a related compound, N-Oleoyl glycine, has a solubility of approximately 0.2 mg/mL in a 1:4 solution of ethanol:PBS (pH 7.2).[4] Direct dissolution in aqueous buffers is not recommended due to its inherent hydrophobicity.[5]
Q3: What are the recommended solvents for creating a stock solution of this compound?
A3: this compound is soluble in several organic solvents.[1][2] The choice of solvent will depend on the experimental requirements and cell model compatibility.
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| Ethanol | 1 mg/mL |
Data sourced from Cayman Chemical.[1][2]
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several methods can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, cyclodextrins, and liposomal formulations. The optimal method will depend on the specific requirements of your experiment.
Troubleshooting Guide: Enhancing Aqueous Solubility
This guide provides step-by-step protocols and troubleshooting tips for common methods to improve the solubility of this compound in aqueous solutions.
Method 1: Using Co-solvents
The simplest approach is to first dissolve this compound in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous buffer.
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Vortex and Sonicate: Vortex the mixture vigorously to aid dissolution. If necessary, sonicate the solution in a water bath to ensure the compound is fully dissolved.
-
Dilution: Add the stock solution dropwise into the vortexing aqueous buffer to achieve the desired final concentration. This rapid dispersion helps prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in the aqueous buffer is as low as possible (typically below 1% v/v) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.
| Issue | Possible Cause | Solution |
| Precipitation upon dilution | The final concentration of this compound exceeds its solubility limit in the buffer/co-solvent mixture. | Decrease the final concentration of this compound. Increase the percentage of the co-solvent, being mindful of its potential effects on your experiment. |
| Cloudy solution | The stock solution was not added to the buffer with sufficient mixing. | Add the stock solution very slowly while vigorously vortexing or stirring the aqueous buffer. |
| Inconsistent results | Variability in solution preparation. | Always prepare fresh working solutions for each experiment from a well-dissolved stock solution. |
Method 2: Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules, enhancing their aqueous solubility.[6][7]
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer. The concentration of the cyclodextrin may need to be optimized.
-
Add this compound: Add the this compound stock solution (prepared in a minimal amount of organic solvent) to the cyclodextrin solution while stirring.
-
Complex Formation: Continue to stir the mixture for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, the solution can be filtered through a 0.22 µm filter.
| Issue | Possible Cause | Solution |
| Incomplete dissolution | The molar ratio of cyclodextrin to this compound is not optimal. The concentration of this compound is too high. | Experiment with different molar ratios of cyclodextrin to your compound. Decrease the final concentration of this compound. |
| Precipitation over time | The inclusion complex is not stable under the storage conditions. | Prepare fresh solutions for each experiment. Assess the stability of the complex under your specific storage conditions. |
Method 3: Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic molecules within the bilayer, effectively dispersing them in an aqueous solution.[8][9]
-
Lipid Film Formation: Dissolve this compound and a suitable lipid (e.g., soy phosphatidylcholine and cholesterol) in an organic solvent mixture (e.g., chloroform:methanol).[9]
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or a stream of inert gas to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or sonication. This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
| Issue | Possible Cause | Solution |
| Low encapsulation efficiency | The lipid composition is not optimal for this compound. The hydration conditions are not ideal. | Experiment with different lipid compositions and ratios. Optimize the hydration temperature and time. |
| Liposome instability (aggregation/fusion) | The surface charge of the liposomes is insufficient to prevent aggregation. | Include a charged lipid (e.g., stearylamine for a positive charge) in the formulation to increase electrostatic repulsion between liposomes.[9] |
| Inconsistent particle size | The size reduction method is not effective. | Optimize the sonication time and power, or use an extruder with a defined pore size for more consistent results. |
Visualization of Relevant Pathways and Workflows
To further assist researchers, the following diagrams illustrate key concepts and experimental workflows related to this compound.
Concluding Remarks
The poor aqueous solubility of this compound presents a significant hurdle in experimental research. However, by employing appropriate solubilization techniques such as the use of co-solvents, cyclodextrins, or liposomes, researchers can effectively overcome this challenge. The information and protocols provided in this technical support center are intended to serve as a valuable resource for the successful application of this compound in your research endeavors.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | C23H42N2O4 | CID 52922072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
Technical Support Center: N-Oleoyl Glutamine Extraction from Adipose Tissue
Welcome to the technical support center for the extraction of N-Oleoyl glutamine from adipose tissue. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in adipose tissue?
This compound is an N-acyl amino acid, a class of lipid signaling molecules. In adipose tissue, it is of particular interest due to its role in energy metabolism and thermogenesis. It is synthesized and degraded by the secreted enzyme PM20D1 and has been shown to induce mitochondrial uncoupling, which can increase respiration.[1] Studying this compound in adipose tissue helps to understand its physiological functions in metabolic regulation.
Q2: What are the major challenges in extracting this compound from adipose tissue?
The primary challenges include:
-
High lipid content: Adipose tissue is rich in triglycerides, which can interfere with the extraction and subsequent analysis of less abundant lipids like this compound.
-
Low abundance: this compound is present at much lower concentrations compared to storage lipids, making its detection and quantification difficult.
-
Sample stability: Like other lipids and amino acid derivatives, this compound can be susceptible to degradation during sample collection, storage, and extraction if not handled properly.
-
Ion suppression in mass spectrometry: The high concentration of co-extracted lipids can suppress the ionization of this compound during LC-MS/MS analysis, leading to inaccurate quantification.
Q3: Which extraction method is best for this compound from adipose tissue?
There is no single "best" method, as the optimal choice depends on the specific research goals and available equipment. However, liquid-liquid extraction (LLE) methods are commonly used. The two most prevalent are:
-
Folch Method (Chloroform:Methanol): A classic and robust method for total lipid extraction. It is effective for a broad range of lipids.
-
Methyl-tert-butyl ether (MTBE) Method: A safer alternative to chloroform (B151607) that also provides good recovery for many lipid classes.
Solid-phase extraction (SPE) can be used as a cleanup step after LLE to remove interfering substances and enrich for N-acyl amino acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from adipose tissue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete tissue homogenization: Inefficient disruption of adipocytes prevents complete lipid release. 2. Inappropriate solvent-to-tissue ratio: Insufficient solvent volume may not effectively extract the target analyte. 3. Suboptimal extraction solvent: The chosen solvent system may not be ideal for the polarity of this compound. 4. Degradation of the analyte: Instability due to improper temperature or pH during extraction. | 1. Optimize homogenization: Use a bead beater or rotor-stator homogenizer for thorough disruption. Ensure tissue is completely submerged in the solvent. 2. Increase solvent volume: A common starting point is a 20:1 solvent-to-tissue ratio (v/w). 3. Compare extraction methods: Empirically test both Folch and MTBE methods to determine the best recovery for your specific samples. 4. Maintain cold conditions: Perform all extraction steps on ice or at 4°C. Ensure the pH of any aqueous solutions is neutral to slightly acidic to improve stability. |
| High Variability Between Replicates | 1. Inconsistent homogenization: Differences in the degree of tissue disruption between samples. 2. Phase separation issues: Incomplete separation of aqueous and organic layers during LLE. 3. Pipetting errors: Inaccurate measurement of small solvent volumes. | 1. Standardize homogenization protocol: Use a consistent speed and duration for mechanical homogenization. 2. Ensure complete phase separation: Centrifuge at a sufficient speed and for an adequate duration. Avoid aspirating the interface between the layers. 3. Use calibrated pipettes: Ensure pipettes are properly calibrated, especially for volumes below 100 µL. |
| Poor LC-MS/MS Signal (Low Sensitivity) | 1. Ion suppression: High concentrations of co-eluting lipids, particularly triglycerides, are interfering with the ionization of this compound. 2. Suboptimal LC-MS/MS parameters: The mass spectrometer settings are not optimized for this compound. 3. Analyte degradation in the autosampler: Instability of the extracted analyte in the injection solvent. | 1. Implement a cleanup step: Use solid-phase extraction (SPE) after the initial LLE to remove interfering lipids. 2. Optimize MS parameters: Perform a direct infusion of an this compound standard to optimize parameters such as collision energy and fragmentor voltage. 3. Use an appropriate autosampler temperature: Keep the autosampler at a low temperature (e.g., 4°C) to prevent degradation. |
| Presence of Interfering Peaks in Chromatogram | 1. Contamination from plasticware: Leaching of plasticizers from tubes or pipette tips. 2. Co-extraction of other lipids: Other lipid species with similar retention times are being detected. | 1. Use glass or polypropylene (B1209903) labware: Avoid polystyrene tubes and pipette tips. 2. Improve chromatographic separation: Adjust the LC gradient to better resolve this compound from interfering compounds. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Adipose Tissue
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Adipose tissue (fresh or frozen at -80°C)
-
Internal Standard (IS): A deuterated or 13C-labeled N-acyl amino acid is recommended.
-
Homogenizer (bead beater or rotor-stator)
-
Glass centrifuge tubes
-
Solvents:
-
Option A (Folch): Chloroform, Methanol (B129727) (HPLC grade)
-
Option B (MTBE): Methyl-tert-butyl ether, Methanol (HPLC grade)
-
-
Water (HPLC grade)
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Tissue Preparation:
-
Weigh approximately 50-100 mg of frozen adipose tissue in a pre-weighed glass tube.
-
Add the appropriate amount of internal standard.
-
-
Homogenization and Extraction:
-
Option A (Folch):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Homogenize the tissue thoroughly on ice.
-
Add 400 µL of water and vortex vigorously for 1 minute.
-
-
Option B (MTBE):
-
Add 1.5 mL of methanol.
-
Homogenize the tissue thoroughly on ice.
-
Add 5 mL of MTBE and vortex for 1 hour at room temperature.
-
Add 1.25 mL of water and vortex for 1 minute.
-
-
-
Phase Separation:
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C.
-
Folch: The lower organic phase contains the lipids.
-
MTBE: The upper organic phase contains the lipids.
-
-
Sample Collection and Drying:
-
Carefully collect the organic phase into a new glass tube, avoiding the aqueous and protein layers.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used after LLE to remove interfering triglycerides.
Materials:
-
Dried lipid extract from Protocol 1
-
SPE cartridge (e.g., C18)
-
SPE manifold
-
Solvents for conditioning, washing, and elution (e.g., methanol, hexane, ethyl acetate)
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
-
Sample Loading:
-
Reconstitute the dried lipid extract in a small volume of a weak solvent (e.g., 5% methanol in water) and load it onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to elute the triglycerides.
-
-
Elution:
-
Elute the this compound with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
-
Drying and Reconstitution:
-
Dry the eluted fraction under nitrogen gas and reconstitute for LC-MS/MS analysis as described in Protocol 1.
-
Data Presentation
The following table provides a hypothetical comparison of extraction efficiencies for this compound from adipose tissue using different methods. Actual results may vary.
| Extraction Method | Solvent System | Relative Recovery (%) | Reproducibility (CV%) | Notes |
| Folch LLE | Chloroform:Methanol (2:1) | 85 ± 5 | < 10 | Good overall lipid recovery, but may co-extract more interferences. |
| MTBE LLE | MTBE:Methanol:Water | 90 ± 7 | < 12 | Safer alternative to chloroform with comparable or better recovery for some lipids. |
| Folch LLE + C18 SPE | Chloroform:Methanol (2:1) | 80 ± 4 | < 8 | Lower absolute recovery due to an additional step, but results in a cleaner sample and improved LC-MS/MS performance. |
Visualization
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound Extraction.
Signaling Pathway of this compound in Thermogenesis
Caption: this compound's Role in Thermogenesis.
References
How to prevent degradation of N-Oleoyl glutamine during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of N-Oleoyl glutamine during storage and throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] To prevent the introduction of moisture, which can accelerate degradation, allow the container to equilibrate to room temperature in a desiccator before opening.
Q2: What are the primary degradation pathways for this compound?
The two primary degradation pathways for this compound are:
-
Hydrolysis of the N-acyl amide bond: This is the cleavage of the bond between the oleoyl (B10858665) group and the glutamine moiety, resulting in the formation of oleic acid and glutamine. This reaction can be catalyzed by acidic or basic conditions.
-
Degradation of the glutamine residue: The glutamine molecule, once cleaved from the oleoyl group, is susceptible to degradation, particularly in aqueous solutions. It can undergo non-enzymatic cyclization to form pyroglutamic acid and ammonia (B1221849). This degradation is accelerated by heat and non-neutral pH.
Q3: How stable is this compound in different solvents?
While specific stability data for this compound in various solvents is limited, based on its structure as an N-acyl amino acid, it is expected to be most stable in anhydrous aprotic solvents like DMSO and DMF when stored at low temperatures. In protic solvents, especially aqueous solutions, the risk of hydrolysis increases. It is recommended to prepare aqueous solutions fresh and use them promptly.
Q4: Can I store this compound in a solution?
For maximum stability, it is best to store this compound as a solid. If you need to store it in solution, prepare aliquots in an anhydrous solvent such as DMSO or DMF and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aqueous solutions should not be stored for long periods.
Troubleshooting Guide
This guide addresses common issues that may arise due to the degradation of this compound in your experiments.
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound leading to a lower effective concentration. | 1. Verify Storage Conditions: Ensure the compound has been stored at -20°C as a solid or at -80°C as an anhydrous solution. 2. Prepare Fresh Solutions: Always prepare aqueous solutions immediately before use. 3. Assess Purity: If degradation is suspected, assess the purity of your stock solution using HPLC (see Experimental Protocols section). |
| Unexpected changes in pH of the experimental medium | Formation of ammonia due to the degradation of the glutamine moiety. | 1. Monitor pH: Regularly check the pH of your culture medium or experimental buffer. 2. Use Stabilized Glutamine Analogs: For long-term experiments, consider if a more stable glutamine analog is suitable for your specific application. 3. Change Media/Buffer: In cell culture experiments, more frequent media changes can help mitigate the buildup of toxic ammonia. |
| Presence of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Formation of degradation products such as oleic acid, glutamine, or pyroglutamic acid. | 1. Identify Degradation Products: Use mass spectrometry to identify the unexpected peaks. The expected masses of primary degradation products are: Oleic Acid (~282.46 g/mol ) and Glutamine (~146.14 g/mol ). 2. Perform Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study on a sample of this compound (see Experimental Protocols section). |
Data Presentation
| Storage Condition | Temperature | pH | Expected Stability | Primary Degradation Products |
| Solid (Lyophilized Powder) | -20°C | N/A | High (≥ 4 years)[1] | N/A |
| Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | N/A | High | Minimal to none |
| Aqueous Solution | 4°C | 6.0 - 7.5 | Moderate (days to weeks) | Oleic acid, Glutamine, Pyroglutamic acid, Ammonia |
| Aqueous Solution | Room Temperature (20-25°C) | 6.0 - 7.5 | Low (hours to days) | Oleic acid, Glutamine, Pyroglutamic acid, Ammonia |
| Aqueous Solution | 37°C | 6.0 - 7.5 | Very Low (hours) | Oleic acid, Glutamine, Pyroglutamic acid, Ammonia |
| Aqueous Solution | 4°C | < 5.0 or > 8.0 | Low | Increased rate of hydrolysis of the N-acyl amide bond. |
Mandatory Visualization
References
Technical Support Center: Quantifying Endogenous N-acyl Amino Acids
Welcome to the technical support center for the quantification of endogenous N-acyl amino acids (NAAAs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying endogenous N-acyl amino acids?
A1: The quantification of endogenous NAAAs presents several analytical challenges:
-
Low Abundance: Many NAAAs are present at very low physiological concentrations, requiring highly sensitive analytical instrumentation.[1]
-
Structural Diversity: The wide range of fatty acid chains and amino acid head groups results in a large and structurally diverse class of molecules, making it difficult to develop a single analytical method for all NAAAs.[2]
-
Matrix Effects: Biological samples such as plasma and tissue are complex matrices that can interfere with the ionization and detection of NAAAs in mass spectrometry, leading to inaccurate quantification.[]
-
Lack of Commercial Standards: A significant hurdle is the limited availability of commercially synthesized NAAA standards and, more critically, stable isotope-labeled internal standards (SIL-IS) for every NAAA.[4] This complicates accurate quantification.
-
Co-elution of Isomers: The presence of isobaric and isomeric NAAAs can lead to co-elution in liquid chromatography, making it difficult to distinguish and accurately quantify individual species.
Q2: How can I improve the retention of polar N-acyl amino acids on a reverse-phase LC column?
A2: Weak retention of highly polar analytes on reverse-phase columns is a common issue.[5] Here are several strategies to improve retention:
-
Derivatization: Chemically modifying the NAAAs to increase their hydrophobicity can enhance retention. However, this adds extra steps to the sample preparation and requires careful validation.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of polar compounds.[7]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can improve the retention of charged analytes on reverse-phase columns.
-
Mobile Phase Optimization: Adjusting the pH of the mobile phase can alter the ionization state of the NAAAs and improve their interaction with the stationary phase. Reducing the initial percentage of the organic solvent in the gradient can also enhance retention.
Q3: What are my options for internal standards if a stable isotope-labeled version of my N-acyl amino acid of interest is not available?
A3: The ideal internal standard is the stable isotope-labeled analog of the analyte.[8][9] When a specific SIL-IS is unavailable, several alternatives can be considered, though each has limitations:
-
Structural Analogs: Use an NAAA with a similar structure (e.g., same amino acid, but slightly different fatty acid chain length) that is not endogenously present in the sample.
-
Group-Specific Standards: Employ a single SIL-IS to quantify a group of structurally related NAAAs. This approach assumes similar extraction recovery and ionization efficiency, which must be validated. For example, N-arachidonoyl glycine-d8 has been used to quantify other NAAAs.[4]
-
Non-natural Amino Acid Conjugates: Utilize an NAAA containing a non-natural amino acid.
-
Surrogate Matrix Method: Prepare calibration curves in a substitute matrix that is free of the endogenous analyte.[5]
It is crucial to thoroughly validate the chosen internal standard to ensure it adequately corrects for variations in sample preparation and analysis.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Co-elution of N-acyl Amino Acids
| Possible Cause | Troubleshooting Steps |
| Inappropriate LC Column Chemistry | - For polar NAAAs, consider a HILIC column.[7]- For a broader range of NAAAs, a C18 column with optimized mobile phase conditions is common. |
| Suboptimal Mobile Phase Composition | - Adjust the pH of the aqueous mobile phase to control the ionization of the NAAAs.- Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol).- Incorporate ion-pairing reagents if necessary. |
| Gradient Elution Not Optimized | - Decrease the initial organic solvent percentage for better retention of early-eluting peaks.- Lengthen the gradient to improve the separation of closely eluting compounds. |
| Sample Overload | - Dilute the sample or inject a smaller volume onto the column. |
Issue 2: Low Signal Intensity or Inability to Detect N-acyl Amino Acid of Interest
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction from Sample Matrix | - Optimize the extraction solvent system (e.g., liquid-liquid extraction with different solvent polarities, or solid-phase extraction with various sorbents).- Ensure the pH of the extraction solvent is appropriate to maximize the recovery of the target NAAA. |
| Degradation of the Analyte | - Minimize sample handling time and keep samples on ice or at 4°C during preparation.- Evaluate the stability of the NAAAs under the extraction and storage conditions.[10] |
| Suboptimal Mass Spectrometry Parameters | - Perform infusion experiments with a synthesized standard to optimize ionization source parameters (e.g., capillary voltage, gas flow rates) and compound-specific parameters (e.g., collision energy for MS/MS). |
| Matrix Suppression | - Improve sample cleanup to remove interfering substances like phospholipids.[11]- Dilute the sample extract to reduce the concentration of interfering matrix components.- Utilize a more effective internal standard to compensate for matrix effects. |
Experimental Protocols & Data
Generic N-acyl Amino Acid Extraction from Plasma
This protocol provides a general workflow for the extraction of NAAAs from plasma samples. Optimization may be required for specific NAAAs and sample types.
-
Protein Precipitation and Extraction:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (containing one or more SIL-IS).
-
Add 400 µL of ice-cold acetone (B3395972) or acetonitrile to precipitate proteins.
-
Vortex thoroughly for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Table 1: Endogenous Levels of Selected N-acyl Amino Acids in Rat Brain
The following table summarizes the reported concentrations of several NAAAs identified in rat brain tissue.
| N-acyl Amino Acid | Concentration (pmol/g wet tissue) |
| N-stearoyl GABA | 0.2 - 69 |
| N-palmitoyl glutamic acid | 0.2 - 69 |
| Other novel acyl amino acids | 0.2 - 69 |
Source: Data adapted from a targeted lipidomics study on rat brain tissue.[1][4]
Visualization of Workflows and Pathways
General Experimental Workflow for NAAA Quantification
The following diagram illustrates a typical workflow for the quantification of endogenous N-acyl amino acids from biological samples.
Caption: Workflow for NAAA quantification.
Troubleshooting Logic for Low Signal Intensity
This diagram outlines the decision-making process when troubleshooting low signal intensity in NAAA analysis.
Caption: Low signal troubleshooting logic.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of endogenous acyl amino acids based on a targeted lipidomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iroatech.com [iroatech.com]
- 10. mdpi.com [mdpi.com]
- 11. Sample Preparation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
Technical Support Center: N-Oleoyl Glutamine in Cellular Assays
Welcome to the technical support center for N-Oleoyl glutamine (OAE-Gln). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of OAE-Gln in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you design, execute, and interpret your experiments accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAE-Gln) and what are its known primary activities?
A1: this compound is an endogenous N-acyl amino acid. Its primary known biological activities include inducing mitochondrial uncoupling to increase respiration and acting as a transient receptor potential vanilloid 1 (TRPV1) channel antagonist.[1] It is formed and degraded by the enzyme peptidase M20 domain-containing 1 (PM20D1).
Q2: What are the potential off-target effects of OAE-Gln that I should be aware of in my cellular assays?
A2: While specific off-target profiling for OAE-Gln is not extensively published, based on its structure and the activities of related molecules, potential off-target effects may include:
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Mitochondrial Dysfunction: As a member of the N-acyl amino acid (NAA) family, OAE-Gln may induce mitochondrial uncoupling independent of UCP1 and interact with adenine (B156593) nucleotide translocators (ANTs).[2][3] At higher concentrations (>25 µM), some NAAs have been shown to reduce maximal mitochondrial oxidation rates and decrease cell viability.[2]
-
Modulation of Lipid Signaling Pathways: The oleoyl (B10858665) group is a fatty acid that could potentially influence cellular lipid metabolism and signaling.
-
Alterations in Glutamine Metabolism: The glutamine moiety can be metabolized by cells, impacting pathways that rely on glutamine as a substrate, such as the TCA cycle, nucleotide biosynthesis, and redox homeostasis.
-
Interactions with Other Receptors: Due to its lipophilic nature, there is a possibility of non-specific interactions with other membrane-bound proteins, including G-protein coupled receptors (GPCRs) and other ion channels.
Q3: I am observing unexpected cytotoxicity in my experiments with OAE-Gln. What could be the cause?
A3: Unexpected cytotoxicity could stem from several factors:
-
Mitochondrial Toxicity: As mentioned, high concentrations of N-acyl amino acids can impair mitochondrial function, leading to reduced ATP production and cell death.[2]
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is within a non-toxic range for your specific cell line (typically below 0.5%).
-
Compound Aggregation: Lipophilic molecules like OAE-Gln can sometimes form aggregates in aqueous culture media, which can be cytotoxic.
-
Instability and Degradation: OAE-Gln, like free L-glutamine, may be unstable in culture media, leading to the accumulation of potentially toxic byproducts like ammonia (B1221849) over time.
Q4: How can I be sure that the observed effects in my assay are due to the intended activity of OAE-Gln and not an off-target effect?
A4: To increase confidence in your results, consider the following controls and validation experiments:
-
Use a Structural Analog: If available, use a structurally similar but inactive analog of OAE-Gln. An analog that does not cause mitochondrial uncoupling or antagonize TRPV1 but still produces the same phenotype would suggest an off-target effect.
-
Orthogonal Approaches: Use a different method to confirm your findings. For example, if you are studying a signaling pathway, use a different compound known to target the same pathway to see if it recapitulates the effects of OAE-Gln.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that OAE-Gln is binding to its intended target within the cell.
Troubleshooting Guide
This guide addresses specific issues you might encounter when using this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Compound Precipitation/Aggregation: OAE-Gln is lipophilic and may come out of solution in aqueous media. | Visually inspect your media for any precipitate. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure proper mixing when diluting into your final assay medium. Consider using a lower concentration or adding a small amount of serum or BSA to improve solubility. |
| Compound Degradation: The glutamine headgroup may be susceptible to degradation over long incubation times. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the media with fresh OAE-Gln at regular intervals. | |
| Cell Health and Confluency: Variations in cell density and health can significantly impact experimental outcomes. | Standardize your cell seeding density and ensure cells are in a healthy, exponential growth phase before starting the experiment. | |
| Unexpected changes in cellular metabolism (e.g., altered pH of media) | Glutamine Metabolism: The glutamine moiety of OAE-Gln can be metabolized, leading to the production of ammonia and altering the pH of the culture medium. | Monitor the pH of your culture medium throughout the experiment. Use a buffered medium (e.g., HEPES) to maintain stable pH. Measure glutamine consumption and glutamate/ammonia production in your culture supernatant. |
| Mitochondrial Uncoupling: Increased respiration due to mitochondrial uncoupling can alter cellular metabolism. | Perform a mitochondrial stress test to assess changes in oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). | |
| Interference with assay readout | Fluorescence Quenching or Autofluorescence: The compound may interfere with fluorescence-based assays. | Run a control with the compound alone (no cells) to check for autofluorescence. To check for quenching, add the compound to a sample with a known amount of the fluorophore. |
| Interference with Metabolic Assays (e.g., MTT, XTT): OAE-Gln's effects on mitochondrial respiration can directly interfere with the readout of viability assays that rely on mitochondrial function. | Use an orthogonal viability assay that measures a different parameter, such as membrane integrity (e.g., LDH release assay or a dye exclusion assay like Trypan Blue). |
Quantitative Data Summary
While extensive quantitative data for the off-target effects of this compound is limited in the public domain, the following table summarizes known activities and effects of related compounds.
| Molecule/Class | Target/Effect | Assay System | Concentration/Value | Reference |
| This compound | Mitochondrial Uncoupling | C2C12 cells | 50 µM (Increased respiration by 64%) | [4] |
| This compound | TRPV1 Antagonism | HEK293A cells (co-transfected with TRPV1) | Not specified | [4] |
| N-acyl amino acids (neutral residues) | Reduced Cell Viability | Human adipocytes | > 25 µM | [2] |
| N-acyl amino acids (neutral residues) | Reduced Maximal Mitochondrial Oxidation Rate | Human adipocytes | > 25 µM | [2] |
Key Experimental Protocols
Here are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
Protocol for Assessing Mitochondrial Uncoupling using Extracellular Flux Analysis
This protocol allows for the measurement of mitochondrial respiration and can determine if OAE-Gln acts as a mitochondrial uncoupler.
Materials:
-
Seahorse XF Analyzer (or similar extracellular flux analyzer)
-
Seahorse XF Cell Culture Microplates
-
Your cell line of interest
-
This compound
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (a canonical mitochondrial uncoupler, positive control)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine, pH 7.4)
Procedure:
-
Cell Seeding: Seed your cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of OAE-Gln in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with OAE-Gln, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Extracellular Flux Measurement:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer.
-
Run a baseline measurement of the Oxygen Consumption Rate (OCR).
-
Inject OAE-Gln and measure the change in OCR. An increase in OCR after OAE-Gln injection suggests mitochondrial uncoupling.
-
Inject oligomycin. The remaining OCR after oligomycin injection represents proton leak. An increased proton leak in OAE-Gln treated cells confirms uncoupling.
-
Inject FCCP to measure maximal respiration. A decrease in maximal respiration in OAE-Gln treated cells may indicate mitochondrial toxicity.
-
Inject rotenone/antimycin A to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR profiles of vehicle-treated cells with OAE-Gln-treated cells.
Protocol for Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement and can be adapted to screen for off-target binding in a cellular context.[4]
Materials:
-
Your cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes and a thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody against your target of interest and potential off-targets
Procedure:
-
Compound Treatment: Treat cultured cells with either OAE-Gln at the desired concentration or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting.
-
-
Data Interpretation: A ligand that binds to a protein will typically increase its thermal stability. This will result in more of the protein remaining in the soluble fraction at higher temperatures in the OAE-Gln-treated samples compared to the vehicle-treated samples. This shift in the melting curve indicates target engagement. This method can be used to test for engagement with both the intended target and suspected off-targets.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to illustrate key concepts related to the use of this compound.
References
- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Oleoyl Glutamine (OAE-Gln) Treatment In Vitro
Welcome to the technical support center for N-Oleoyl Glutamine (OAE-Gln) in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OAE-Gln) and what is its mechanism of action in vitro?
This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules.[1] Its primary known mechanisms of action in vitro are:
-
Mitochondrial Uncoupling: OAE-Gln can induce mitochondrial uncoupling, which leads to an increase in cellular respiration. A study demonstrated that 50 µM of OAE-Gln increased respiration by 64% in C2C12 myoblast cells.
-
TRPV1 Antagonism: OAE-Gln acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This has been observed in HEK293A cells co-transfected with TRPV1.
Q2: What are the recommended starting concentrations for OAE-Gln treatment?
Based on published data, a starting concentration of 50 µM is recommended for observing effects on mitochondrial respiration in C2C12 cells. However, as with any compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A typical range to test could be from 1 µM to 100 µM.
Q3: What cell lines are suitable for OAE-Gln treatment?
Published studies have successfully used the following cell lines:
-
C2C12 (mouse myoblast): For studying effects on mitochondrial respiration.
-
HEK293A (human embryonic kidney): For investigating TRPV1 antagonism.
The choice of cell line will ultimately depend on the research question and the biological pathway being investigated.
Q4: How should I prepare the OAE-Gln stock solution?
OAE-Gln is soluble in several organic solvents. To prepare a stock solution, dissolve OAE-Gln in one of the following:
-
Dimethylformamide (DMF): up to 30 mg/ml
-
Dimethyl sulfoxide (B87167) (DMSO): up to 30 mg/ml
-
Ethanol: up to 1 mg/ml
It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control in your experiments, which consists of the same final concentration of the solvent used to dissolve OAE-Gln.
Troubleshooting Guides
Issue 1: No observable effect after OAE-Gln treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment. The optimal incubation time can vary significantly depending on the cell type and the endpoint being measured. Start with a range of time points (e.g., 4, 8, 12, 24, and 48 hours). |
| Suboptimal Concentration | Perform a dose-response experiment. The effective concentration of OAE-Gln can be cell-type specific. Test a range of concentrations (e.g., 1, 10, 25, 50, and 100 µM) to identify the optimal dose for your experiment. |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (typically 70-80%) at the time of treatment. Stressed or overly confluent cells may not respond optimally. |
| Instability of Glutamine in Media | Standard L-glutamine in cell culture media is unstable and degrades over time into ammonia, which is toxic to cells.[2] This can mask the effects of OAE-Gln. Consider using a more stable glutamine dipeptide, such as L-alanyl-L-glutamine (e.g., GlutaMAX™), in your culture medium.[2] |
| OAE-Gln Degradation | While OAE-Gln is more stable than L-glutamine, prolonged incubation could still lead to degradation. For long-term experiments, consider replenishing the media with fresh OAE-Gln every 24-48 hours. |
Issue 2: Observed cytotoxicity or decreased cell viability.
| Possible Cause | Troubleshooting Step |
| High Concentration of OAE-Gln | High concentrations of lipid-based molecules can be toxic to cells. Reduce the concentration of OAE-Gln used in your experiments. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line. |
| Solvent Toxicity | The solvent used to dissolve OAE-Gln (e.g., DMSO, DMF) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1% v/v). Always include a vehicle control to assess the effect of the solvent alone. |
| Ammonia Accumulation from L-Glutamine | As mentioned previously, the breakdown of standard L-glutamine in the media produces ammonia, which is cytotoxic.[2] Switch to a stable glutamine source to mitigate this effect.[2] |
| Precipitation of OAE-Gln | OAE-Gln is a lipophilic molecule and may precipitate in aqueous culture media, especially at high concentrations or low temperatures. Visually inspect your media for any precipitate after adding OAE-Gln. If precipitation occurs, try preparing the final dilution in pre-warmed media and gently mixing. |
Experimental Protocols
General Protocol for OAE-Gln Treatment of Adherent Cells
-
Cell Seeding: Seed your cells of choice (e.g., C2C12, HEK293) in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in your standard growth medium (consider using a medium with a stable glutamine source).
-
Preparation of Treatment Media:
-
Prepare a fresh dilution of your OAE-Gln stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control medium containing the same final concentration of the solvent used for the OAE-Gln stock.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Gently add the treatment media (with OAE-Gln or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Analysis: After incubation, proceed with your specific downstream assay (e.g., measurement of oxygen consumption rate, calcium imaging, gene expression analysis, etc.).
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Incubation Time |
| Mitochondrial Respiration | C2C12 | 50 µM | 64% increase | Not specified in abstracts, recommend a time-course study (4-24h) |
| TRPV1 Antagonism | HEK293A | Varies | Inhibition of capsaicin-induced calcium flux | Typically short-term (minutes) for ion channel assays |
Visualizations
Caption: A logical workflow for optimizing OAE-Gln incubation time.
Caption: OAE-Gln's dual mechanism of action.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: N-Oleoyl Glutamine (OEQ) in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal studies involving N-Oleoyl glutamine (OEQ). The information is tailored for researchers, scientists, and drug development professionals to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OEQ) and what is its mechanism of action?
This compound (OEQ) is an endogenous N-acyl amino acid synthesized and degraded by the enzyme peptidase M20 domain-containing 1 (PM20D1).[1] It functions as an antagonist of the transient receptor potential (TRP) channels and can induce mitochondrial uncoupling, which may contribute to its biological effects.[1] In animal models, OEQ has demonstrated analgesic properties, reducing pain-related behaviors.[1][2]
Q2: What are the common sources of variability in animal studies with OEQ?
Variability in animal studies with OEQ can arise from several factors:
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Endogenous OEQ Levels: The baseline levels of OEQ can vary between individual animals due to genetic differences, diet, and environmental temperature, all ofwhich can influence the expression and activity of the enzyme PM20D1.[3][4][5][6]
-
OEQ Formulation and Administration: OEQ is a crystalline solid with poor water solubility.[1][2] The choice of vehicle for administration and the final concentration can impact its bioavailability and efficacy.
-
Animal Strain: Different mouse strains have been shown to have varying expression levels of PM20D1, the enzyme that synthesizes and degrades OEQ.[3][4][6] This can lead to differences in endogenous OEQ levels and responsiveness to exogenous administration.
-
Diet and Housing Temperature: Both diet and ambient temperature can modulate PM20D1 expression and therefore influence endogenous N-acyl amino acid levels, potentially impacting the outcomes of OEQ administration.[3][5]
Q3: How should I prepare OEQ for administration to animals?
OEQ is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For in vivo studies, a common practice for poorly water-soluble compounds is to first dissolve them in a minimal amount of an organic solvent and then dilute with a physiologically compatible vehicle, such as saline or corn oil. It is crucial to keep the final concentration of the organic solvent low to avoid toxicity. For intraperitoneal injections in mice, a final DMSO concentration of 5-10% is generally considered acceptable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in response between animals | Genetic differences in PM20D1 expression: Different mouse strains can have significantly different baseline levels of PM20D1 and OEQ.[3][4][6] | - Use a single, well-characterized mouse strain for your experiments.- Report the specific strain used in all publications.- Consider measuring baseline PM20D1 expression or OEQ levels in a subset of animals to assess for outliers. |
| Dietary inconsistencies: The composition of the animal diet can influence PM20D1 activity and endogenous N-acyl amino acid levels.[5] | - Use a standardized and consistent diet for all experimental and control groups throughout the acclimation and study periods.- Report the details of the diet used. | |
| Fluctuations in housing temperature: Temperature can regulate PM20D1 expression.[3] | - Maintain a stable and consistent ambient temperature in the animal housing facility.- Report the housing temperature in your experimental methods. | |
| Lack of expected therapeutic effect | Inadequate dosage: The administered dose of OEQ may be too low to elicit a significant biological response. | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and endpoint.- A dose of 100 mg/kg has been shown to be effective in reducing pain behaviors in mice.[1][2] |
| Poor bioavailability due to formulation: Improper dissolution or precipitation of OEQ upon injection can limit its absorption and efficacy. | - Ensure complete dissolution of OEQ in the initial organic solvent before diluting with the aqueous vehicle.- Prepare the formulation fresh before each experiment.- Consider alternative routes of administration or formulation strategies if poor solubility remains an issue. | |
| Inconsistent results across different experiments | Instability of OEQ in solution: While OEQ itself is relatively stable, the glutamine moiety can be labile in aqueous solutions over time.[7][8] | - Prepare OEQ solutions fresh for each experiment and avoid repeated freeze-thaw cycles.[9] |
| Variations in experimental procedures: Minor differences in the timing of administration, handling of animals, or measurement of outcomes can introduce variability. | - Standardize all experimental protocols and ensure all personnel are trained and follow the same procedures consistently.- Use a positive control to ensure the experimental model is responding as expected. |
Experimental Protocols
Preparation of OEQ for Intraperitoneal Injection in Mice
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
This compound (OEQ) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of OEQ powder in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to completely dissolve the OEQ powder. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of OEQ in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Calculate the required volume of the OEQ stock solution and sterile saline to achieve the desired final injection concentration and a final DMSO concentration of ≤10%.
-
Slowly add the OEQ stock solution to the sterile saline while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
Administer the freshly prepared OEQ solution intraperitoneally to the mice.
Example Calculation for a 100 mg/kg dose in a 25g mouse:
-
Dose: 100 mg/kg * 0.025 kg = 2.5 mg
-
Stock solution (10 mg/mL in DMSO): 2.5 mg / 10 mg/mL = 0.25 mL
-
Injection volume (assuming 10 mL/kg): 10 mL/kg * 0.025 kg = 0.25 mL
-
In this case, the injection would be 100% DMSO, which is not ideal. To achieve a 10% DMSO concentration, the stock solution needs to be more concentrated, or the injection volume needs to be adjusted.
Revised Example with 10% DMSO:
-
Prepare a 100 mg/mL OEQ stock in DMSO.
-
Required OEQ: 2.5 mg
-
Volume of stock: 2.5 mg / 100 mg/mL = 0.025 mL
-
Total injection volume (to make DMSO 10%): 0.025 mL / 0.10 = 0.25 mL
-
Volume of saline: 0.25 mL - 0.025 mL = 0.225 mL
-
Final formulation: Mix 0.025 mL of 100 mg/mL OEQ in DMSO with 0.225 mL of sterile saline.
Formalin Test for Pain Assessment in Mice
The formalin test is a widely used model of tonic pain and involves observing the animal's response to a subcutaneous injection of dilute formalin into the hind paw.[10][11][12]
Procedure:
-
Acclimate mice to the testing environment.
-
Administer OEQ or vehicle control at the desired time point before the formalin injection.
-
Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5% in saline) subcutaneously into the plantar surface of the mouse's hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the amount of time the mouse spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases: the early phase (0-5 minutes post-injection) representing acute nociceptive pain, and the late phase (15-30 minutes post-injection) reflecting inflammatory pain.[10][11]
Visualizations
Caption: Factors influencing this compound (OEQ) signaling and variability.
Caption: Standard experimental workflow for an in vivo OEQ study.
Caption: Troubleshooting workflow for addressing variability in OEQ experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Bidirectional shifts in Pm20d1 expression impact thermogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bidirectional shifts in Pm20d1 expression impact thermogenesis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 8. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Modified formalin test: characteristic biphasic pain response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting N-Oleoyl Glutamine and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of N-Oleoyl glutamine (NO-Gln) and its related metabolites. The information is designed to address specific experimental challenges and refine analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection challenging?
This compound is a member of the N-acyl amino acid family, a class of lipid-signaling molecules.[1] These molecules are characterized by an amino acid headgroup (glutamine) linked to a fatty acid chain (oleic acid) via an amide bond.[1] Detection is challenging primarily because they are often present at very low endogenous concentrations in biological tissues, requiring highly sensitive and selective analytical methods.[1][2] Furthermore, like other lipids, they are susceptible to degradation and matrix effects during sample preparation and analysis.[3][4]
Q2: What is the recommended analytical technique for quantifying this compound?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for quantifying this compound and its metabolites.[1][5] This technique offers the high sensitivity and selectivity needed to detect low-abundance lipids in complex biological matrices.[6] Assays are typically run on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for precise quantification.[7]
Q3: How can I improve the sensitivity of my assay for low-level detection?
To enhance sensitivity, focus on three main areas:
-
Sample Preparation: Optimize extraction protocols to maximize the recovery of this compound while minimizing contaminants.[1][5] Solid-phase extraction (SPE) can yield highly enriched samples with less contamination compared to standard liquid-liquid extraction.[3]
-
Chromatography: Ensure baseline separation of your analyte from isobaric interferences and matrix components to reduce ion suppression.[8] Using an ion pairing reagent like heptafluorobutyric acid (HFBA) can improve chromatographic retention and separation for polar compounds.[7][8]
-
Mass Spectrometry: Carefully optimize MS source parameters, such as gas temperatures, nebulizer pressure, and voltages, to maximize the ionization efficiency of the target analyte.[7]
Q4: How stable is the glutamine moiety, and should I be concerned about degradation?
The stability of glutamine is highly dependent on temperature and pH.[9][10] In aqueous solutions at 37°C, L-glutamine can degrade into ammonia (B1221849) and pyrrolidone carboxylic acid, which can be toxic to cell cultures and alter results.[11] While N-acylation can improve stability compared to free glutamine, proper sample handling is crucial.[12] Samples should be processed quickly, and if storage is necessary, they should be flash-frozen and kept at -80°C to minimize enzymatic and chemical degradation.[3][13]
Troubleshooting Guide
Problem: Low or No Analyte Signal
Q: I am not detecting a signal for this compound or its metabolites. What are the possible causes?
A: A lack of signal can stem from issues in sample preparation, instrument settings, or analyte degradation.
-
Poor Extraction Recovery: N-acyl amino acids can be lost during sample preparation. Ensure your lipid extraction method (e.g., Folch or Bligh-Dyer) is performed correctly. For complex matrices like brain or plasma, methods with high recovery (>90%) have been developed and should be referenced.[1][5] The use of a suitable internal standard can help account for losses during this process.[14]
-
Analyte Degradation: this compound can degrade if samples are not handled properly. Tissues should be flash-frozen in liquid nitrogen immediately after collection, and all samples should be stored at -80°C until analysis to prevent enzymatic and chemical degradation.[13] Avoid repeated freeze-thaw cycles.[1]
-
Incorrect MS/MS Parameters: The MRM transitions (precursor and product ions) and collision energy must be optimized specifically for this compound. If you are developing a new method, you must determine these values by infusing a pure standard.
-
Ion Suppression: Co-eluting compounds from the biological matrix can suppress the ionization of your target analyte in the MS source.[4] This can drastically reduce or eliminate the signal. See the "Matrix Effects" section below for mitigation strategies.
Problem: Poor Reproducibility and High Variability
Q: My results show high variability between replicate injections or samples. What should I check?
A: High variability is often linked to inconsistent sample handling, matrix effects, or improper use of internal standards.
-
Inconsistent Sample Preparation: Ensure every step of your sample preparation, from homogenization to extraction and reconstitution, is performed consistently across all samples. Automated liquid handlers can reduce variability.
-
Internal Standard (IS) Issues: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). If unavailable, a structurally similar N-acyl amino acid can be used, but its recovery and ionization behavior must be carefully validated.[1][15] The IS should be added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[14]
-
Autosampler Stability: Analytes may degrade in the autosampler, especially if it is not temperature-controlled. Validate the stability of this compound in the reconstitution solvent over the expected duration of your analytical run.[1] Keeping the autosampler at a low temperature (e.g., 4°C) is recommended.[8]
Problem: Suspected Matrix Effects
Q: How can I confirm that my assay is suffering from matrix effects, and how can I mitigate them?
A: Matrix effects occur when co-eluting substances interfere with the ionization of the analyte, causing signal suppression or enhancement.[4][6]
-
Identification: The most common method to assess matrix effects is the post-extraction spike comparison.[4] You compare the analyte's signal in a solution spiked into a blank, extracted matrix versus the signal in a clean solvent. A significant difference indicates the presence of matrix effects.[4]
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from interfering matrix components.[4]
-
Enhance Sample Cleanup: Use more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering compounds like phospholipids.[3]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise the limit of detection.[4]
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled IS is the gold standard for correcting matrix effects, as it is affected in the same way as the analyte.[16]
-
Experimental Protocols and Data
Protocol 1: Lipid Extraction from Plasma
This protocol is a modification of the Folch and Bligh-Dyer methods, optimized for N-acyl amino acids.[13][17]
-
To a 1.5 mL microfuge tube, add 25 µL of plasma.
-
Add 50 pmol of a suitable internal standard (e.g., arachidonoyl glycine-d8, if a deuterated NO-Gln is unavailable).[1]
-
Add 1.4 mL of a 2:1 (v/v) chloroform:methanol solution containing 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF) to inhibit enzymatic activity.[1]
-
Add 50 µL of 1 N HCl and 300 µL of 0.73% NaCl solution.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the phases.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Representative LC-MS/MS Method Parameters
The following parameters are suggested starting points and should be optimized for your specific instrument and application. They are based on established methods for similar N-acyl amino acids.[1][5]
Table 1: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 1.0 mL/min[1][8] |
| Injection Volume | 4 - 10 µL[1][18] |
| Column Temperature | 40 °C[1] |
| Gradient | 50% B to 100% B over 10 min, hold 2.5 min, return to 50% B[1] |
Table 2: Hypothetical Mass Spectrometry Parameters for this compound
This compound (C₂₃H₄₂N₂O₄), Monoisotopic Mass: 410.3145 Da
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3750 V[7][8] |
| Drying Gas Temp. | 275 - 300 °C[7][8] |
| Sheath Gas Temp. | 325 °C[7][8] |
| Nebulizer Pressure | 40 - 50 psi[7][8] |
| Precursor Ion (Q1) | m/z 411.3 [M+H]⁺ |
| Product Ion (Q3) | To be determined empirically (e.g., fragments corresponding to loss of water, loss of glutamine headgroup, or acyl chain fragments) |
| Fragmentor Voltage | To be optimized (e.g., 70-120 V)[7] |
| Collision Energy | To be optimized (e.g., 10-20 V)[7] |
Note: The optimal fragmentor and collision voltages must be determined by infusing a pure standard of this compound. High fragmentor voltages can sometimes cause in-source degradation of related molecules like glutamine and should be carefully evaluated.[7]
Visualizations
Caption: General experimental workflow for this compound analysis.
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iroatech.com [iroatech.com]
- 16. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Thermogenic Effects of N-Oleoyl Glutamine: A Comparative Analysis in Knockout Mouse Models
A note on the available data: Direct experimental validation of the thermogenic effects of N-Oleoyl glutamine (OEA-Gln) in knockout mice is not currently available in published literature. This guide, therefore, utilizes data from studies on a closely related endogenous lipid mediator, N-oleoylethanolamide (OEA), as a proxy to infer the potential thermogenic actions of OEA-Gln. The structural similarity between OEA and the oleoyl (B10858665) moiety of OEA-Gln suggests potential overlap in biological targets and effects. Furthermore, the known metabolic roles of glutamine in thermogenesis are considered to provide a comprehensive, albeit predictive, analysis. The findings presented herein should be interpreted with this context in mind, and serve as a foundation for future direct investigations into OEA-Gln.
This guide provides a comparative analysis of the hypothetical thermogenic effects of this compound (OEA-Gln), using N-oleoylethanolamide (OEA) as a proxy, in two key knockout mouse models: G protein-coupled receptor 119 (GPR119) knockout and Peroxisome Proliferator-Activated Receptor-alpha (PPARα) knockout mice. By examining the differential responses in these models compared to wild-type counterparts, we can elucidate the potential signaling pathways involved in OEA-Gln-mediated thermogenesis.
Comparative Analysis of Thermogenic Parameters
The thermogenic effects of OEA, as a proxy for OEA-Gln, are primarily modulated through the PPARα signaling pathway, with GPR119 playing a role in overall energy homeostasis.
| Parameter | GPR119 Knockout Mice | PPARα Knockout Mice | Wild-Type Mice (Control) |
| Baseline Energy Expenditure | Higher than Wild-Type | Similar to Wild-Type | Normal |
| Energy Expenditure upon OEA Administration | Data not available | No change | Decrease |
| Food Intake upon OEA Administration | Suppressed | Not suppressed | Suppressed |
| Body Weight upon OEA Administration | Data not available | Not reduced | Reduced |
Experimental Data Summary
GPR119 Knockout Mice
Studies on GPR119 knockout mice indicate that this receptor is involved in the regulation of energy homeostasis.
Table 1: Metabolic Phenotype of GPR119 Knockout Mice
| Genotype | Energy Expenditure (Dark Cycle) | Respiratory Quotient | Locomotor Activity | Reference |
| Wild-Type | Baseline | Normal | Normal | [1] |
| GPR119 KO | Increased | No change | No change | [1] |
While GPR119 knockout mice exhibit a leaner phenotype with higher energy expenditure, studies directly assessing the impact of OEA on thermogenic parameters in these mice are lacking. However, it has been shown that the appetite-suppressing effect of OEA is independent of GPR119, as OEA administration suppressed food intake in both wild-type and GPR119 knockout mice[2].
PPARα Knockout Mice
The role of PPARα in mediating the metabolic effects of OEA is well-established.
Table 2: Effects of OEA Administration on Energy Expenditure and Metabolism in PPARα Knockout Mice
| Genotype | Treatment | Change in Energy Expenditure | Change in Food Intake | Change in Body Weight | Reference |
| Wild-Type | Vehicle | Baseline | Baseline | Baseline | [3] |
| Wild-Type | OEA | Decrease | Decrease | Decrease | [3] |
| PPARα KO | Vehicle | Baseline | Baseline | Baseline | [3] |
| PPARα KO | OEA | No effect | No effect | No effect | [3] |
These findings strongly suggest that the effects of OEA on energy expenditure, food intake, and body weight are dependent on the presence of a functional PPARα receptor[3].
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for OEA-Gln Thermogenesis
The thermogenic effects of OEA-Gln are hypothesized to be mediated through two primary pathways, based on the actions of OEA and glutamine. The oleoyl moiety is expected to activate PPARα, while the glutamine component can contribute to the cellular energy and substrate pool for thermogenesis.
Caption: Proposed signaling pathway for this compound thermogenesis.
Experimental Workflow for Validating Thermogenic Effects
A typical experimental workflow to validate the thermogenic effects of a compound like OEA-Gln in knockout mice involves several key stages.
Caption: General experimental workflow for thermogenesis studies in mice.
Experimental Protocols
Animal Models
-
Wild-Type (WT) Mice: C57BL/6J mice are commonly used as the wild-type control group.
-
GPR119 Knockout (KO) Mice: Gpr119-/- mice on a C57BL/6J background are used to assess the role of this receptor.
-
PPARα Knockout (KO) Mice: Pparα-/- mice on a C57BL/6J background are utilized to determine the involvement of this nuclear receptor.
All mice are typically housed under controlled temperature (e.g., 22-24°C) and light-dark cycles with ad libitum access to food and water, unless otherwise specified for fasting protocols.
Drug Administration
-
Compound: N-oleoylethanolamide (OEA) is dissolved in a vehicle typically consisting of saline with a small percentage of a solubilizing agent like Tween 80 or DMSO.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering OEA to ensure systemic delivery.
-
Dosage: Effective doses of OEA in mice for metabolic studies typically range from 5 to 20 mg/kg body weight.
Measurement of Thermogenic Parameters
Indirect Calorimetry:
-
Principle: This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.
-
Apparatus: Mice are individually housed in metabolic cages (e.g., from Columbus Instruments or TSE Systems) equipped with sensors for O2 and CO2, as well as monitors for food and water intake and locomotor activity.
-
Procedure: Mice are acclimated to the metabolic cages for a period (e.g., 24-48 hours) before data collection begins. Measurements are typically recorded continuously over a 24-hour period to assess both light and dark cycle metabolism. Data is collected before and after the administration of the test compound.
Body Temperature Measurement:
-
Method: Core body temperature is measured using a rectal probe or via subcutaneously implanted temperature transponders for continuous monitoring.
-
Frequency: Measurements are taken at baseline and at specified time points after drug administration to capture the thermogenic response.
Gene Expression Analysis:
-
Tissues of Interest: Brown adipose tissue (BAT) and white adipose tissue (WAT) are harvested after the experimental period.
-
Technique: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of key thermogenic genes, such as uncoupling protein 1 (UCP1), PGC-1α, and others.
Conclusion
Based on the available evidence using OEA as a proxy, the thermogenic effects of this compound are likely mediated through the PPARα signaling pathway. While GPR119 appears to play a role in baseline energy homeostasis, its direct involvement in the acute thermogenic response to OEA-Gln remains to be elucidated. The glutamine component of OEA-Gln is expected to contribute to the overall metabolic and thermogenic capacity. Future studies directly investigating the effects of OEA-Gln in both GPR119 and PPARα knockout mice are essential to definitively validate these proposed mechanisms and to fully understand its therapeutic potential in metabolic disorders.
References
- 1. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of N-Oleoyl Glutamine and Oleoylethanolamide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of N-Oleoyl glutamine (OEQ) and Oleoylethanolamide (OEA), two structurally related lipid signaling molecules derived from oleic acid.
This guide provides a comprehensive comparison of this compound (OEQ) and oleoylethanolamide (OEA), focusing on their mechanisms of action, physiological effects, and metabolic pathways. While both molecules share a common oleoyl (B10858665) backbone, the substitution of a glutamine for an ethanolamine (B43304) head group results in significantly different biological activities, offering distinct therapeutic potentials.
At a Glance: Key Differences
| Feature | This compound (OEQ) | Oleoylethanolamide (OEA) |
| Primary Mechanism | Mitochondrial Uncoupling | PPAR-α Agonism |
| Key Metabolic Enzyme | PM20D1 (Synthesis & Hydrolysis) | FAAH (Hydrolysis) |
| Primary Effects | Potential for increasing energy expenditure | Satiety induction, anti-inflammatory, lipid metabolism regulation |
| Molecular Targets | Mitochondria | PPAR-α, TRPV1 |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between OEQ and OEA lies in their primary cellular mechanisms. OEA is a well-characterized agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[1][2] OEA also interacts with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.[3][4]
In contrast, N-acyl amino acids like OEQ are known to function as endogenous uncouplers of mitochondrial respiration. This process, independent of Uncoupling Protein 1 (UCP1), increases energy expenditure by dissipating the proton gradient across the inner mitochondrial membrane as heat, rather than being used for ATP synthesis.[5]
Signaling Pathways
Here we visualize the distinct signaling cascades initiated by OEA and the proposed mechanism for OEQ.
References
- 1. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 2. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitochondrial Uncoupling Activity in N-Acyl Amino Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mitochondrial uncoupling activity of various N-acyl amino acids (NAAs), supported by experimental data. NAAs are a class of endogenous lipid molecules that have garnered interest for their potential therapeutic applications, particularly in metabolic diseases, due to their ability to act as mitochondrial uncouplers.
Mitochondrial uncoupling is the process of dissociating fuel oxidation in the respiratory chain from ATP synthesis. This leads to an increase in oxygen consumption and energy expenditure, making uncouplers a target for treating obesity and related metabolic disorders. While classic chemical uncouplers like 2,4-dinitrophenol (B41442) (DNP) have a narrow therapeutic window, the discovery of endogenous uncouplers like NAAs has opened new avenues for research.[1][2] This guide synthesizes current findings on the structure-activity relationship, efficacy, and potential mechanisms of different NAAs as mitochondrial uncouplers.
Comparative Uncoupling Activity of N-Acyl Amino Acids
The uncoupling activity of NAAs is significantly influenced by the structure of both the N-acyl chain and the conjugated amino acid. Studies have demonstrated that NAAs featuring neutral amino acid residues are potent inducers of mitochondrial uncoupling.[1][3] In contrast, those with charged amino acid residues exhibit little to no uncoupling effect.[1][3] The length and saturation of the fatty acid component are also critical, with unsaturated fatty acids like oleic acid (C18:1) often showing high activity.[1][4]
Below is a summary of the quantitative data on the proton leak induction by various N-oleoyl amino acids in human adipocytes.
| N-Acyl Amino Acid | Amino Acid Residue Type | Induction of Proton Leak (% of control) |
| C18:1-Phenylalanine | Neutral | 351%[1] |
| C18:1-Leucine | Neutral | 256%[1] |
| C18:1-Isoleucine | Neutral | 253%[1] |
| C18:1-Lysine | Charged (Polar) | No significant induction[1] |
| Oleic Acid (C18:1) | (Free Fatty Acid) | No significant induction[1] |
Table 1: Comparison of the ability of different N-oleoyl amino acids to induce proton leak respiration in human adipocytes. Data is presented as the percentage increase over a vehicle control.[1]
While potent, NAAs with neutral amino acids have been observed to decrease maximal respiration and cell viability at concentrations above 25 μM, suggesting a narrower therapeutic index compared to other chemical uncouplers like niclosamide (B1684120) ethanolamine (B43304) (NEN).[1][3]
Mechanistic Insights into NAA-Induced Uncoupling
The precise mechanism by which NAAs induce mitochondrial uncoupling is still under investigation. Some studies suggest that their activity is independent of the well-known uncoupling protein 1 (UCP1) and the adenine (B156593) nucleotide translocator (ANT).[1][3] This is a significant finding, as UCP1 is primarily expressed in brown and beige adipose tissue, and UCP1-independent mechanisms would have broader therapeutic potential. However, other research indicates a possible partial involvement of ANT in the uncoupling process.[5]
Experimental Protocols
The primary method for assessing the mitochondrial uncoupling activity of NAAs is through the measurement of cellular respiration, typically using high-resolution respirometry platforms like the Seahorse XF Analyzer.
Protocol: Measurement of Oxygen Consumption Rate (OCR) in Intact Adipocytes
This protocol is adapted from studies investigating the bioenergetic effects of NAAs in human adipocytes.[1][3]
-
Cell Culture: Human preadipocytes are differentiated into mature adipocytes in multi-well plates suitable for respirometry analysis.
-
NAA Treatment: A stock solution of the N-acyl amino acid to be tested is prepared. Prior to the assay, the cell culture medium is replaced with assay medium containing the desired concentration of the NAA or vehicle control.
-
Respirometry Analysis: The plate is placed into a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in real-time. The following sequential injections are performed to assess different parameters of mitochondrial function:
-
Basal Respiration: The initial OCR is measured before any injections.
-
ATP-linked Respiration: Oligomycin (B223565), an ATP synthase inhibitor, is injected. The resulting decrease in OCR corresponds to the respiration linked to ATP production.
-
Proton Leak: The OCR after oligomycin injection represents the proton leak. An increase in this rate upon NAA treatment indicates uncoupling activity.
-
Maximal Respiration: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a potent chemical uncoupler, is injected to induce the maximal OCR, indicating the maximum capacity of the electron transport chain.
-
Non-Mitochondrial Respiration: Rotenone and antimycin A, inhibitors of Complex I and III of the electron transport chain, are injected to shut down mitochondrial respiration. The remaining OCR is due to non-mitochondrial processes.
-
-
Data Analysis: The OCR measurements are normalized to cell number or protein content. The different respiratory parameters are calculated from the changes in OCR after each injection.
Conclusion
N-acyl amino acids with neutral amino acid headgroups and unsaturated acyl chains are potent mitochondrial uncouplers in human adipocytes.[1] Their mechanism of action appears to be independent of UCP1 and largely independent of ANT, which distinguishes them from fatty acids and some other uncoupling agents.[1][3] However, concerns about their therapeutic index, highlighted by adverse effects on mitochondrial function and cell viability at higher concentrations, suggest that further chemical modifications may be necessary to optimize their potential as anti-obesity agents.[1][3] Future research should focus on elucidating the precise molecular targets of NAAs and developing analogues with an improved safety profile.[6][7]
References
- 1. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-acylethanolamines on mitochondrial energetics and permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 7. A new collaborative paper on unnatural N-acyl amino acids — LongLab@Stanford [longlabstanford.org]
N-Oleoyl Glutamine: A Comparative Analysis of its Interaction with the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Oleoyl glutamine (OEQ) and its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. While OEQ has been identified as a TRPV1 antagonist, this guide also presents a selection of alternative TRPV1 modulators with their corresponding quantitative performance data to offer a broader context for research and development.
Comparative Performance of TRPV1 Modulators
The following table summarizes the activity of this compound and other known TRPV1 modulators. Quantitative data, where available, is provided to facilitate a comparison of their potency.
| Compound Name | Receptor Target | Modulation | IC50 / EC50 |
| This compound (OEQ) | TRPV1 | Antagonist | Data not available |
| Capsazepine | TRPV1 | Antagonist | ~0.5 µM |
| SB-366791 | TRPV1 | Antagonist | 651.9 nM[1] |
| AMG 517 | TRPV1 | Antagonist | Data not available |
| Capsaicin (B1668287) | TRPV1 | Agonist | EC50: ~0.2 µM[2] |
| N-Oleoyldopamine (OLDA) | TRPV1 | Agonist | EC50 = 36 nM[3] |
Experimental Protocols
A standard method to determine the antagonist activity of a compound on the TRPV1 receptor is through an in vitro calcium imaging assay. This method measures the ability of the compound to inhibit the rise in intracellular calcium induced by a known TRPV1 agonist, such as capsaicin.
Protocol: In Vitro Calcium Imaging Assay for TRPV1 Antagonist Activity
1. Cell Culture and Plating:
-
Culture Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV1 receptor (hTRPV1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay.
2. Calcium Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a buffered salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cells and wash them once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.
-
After incubation, wash the cells twice with HBSS to remove any excess extracellular dye.
3. Compound Incubation:
-
Prepare serial dilutions of the test compound (e.g., this compound) and control antagonists (e.g., capsazepine) in HBSS with 20 mM HEPES to achieve the desired final concentrations.
-
Add the different concentrations of the antagonist compounds to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
4. Measurement of Calcium Influx:
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin) in HBSS at a concentration known to elicit a submaximal response (e.g., EC80).
-
Place the 96-well plate into a fluorescence microplate reader or onto the stage of a fluorescence microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading for each well before the addition of the agonist.
-
Add the capsaicin solution to all wells simultaneously, typically using an automated dispenser to ensure a rapid and uniform response.
-
Immediately begin recording the fluorescence intensity over time. The signal will increase as calcium flows into the cells through the activated TRPV1 channels and binds to the fluorescent dye.
-
As a positive control for maximum calcium influx, ionomycin (B1663694) can be added to a set of wells at the end of the experiment.
5. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence intensity measured after the addition of the agonist.
-
Plot the percentage of inhibition against the concentration of the antagonist.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each antagonist.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway of TRPV1 activation by an agonist and its subsequent inhibition by an antagonist like this compound.
This guide serves as a foundational resource for understanding the interaction of this compound with the TRPV1 receptor in the context of other known modulators. Further quantitative experimental investigation is necessary to fully elucidate the potency and therapeutic potential of OEQ.
References
- 1. The role of calcium in capsaicin-induced desensitization in rat cultured dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]
- 3. Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Oleoyl Glutamine and Synthetic GPR120 Agonists for Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic modulators is critical for designing effective studies and developing novel therapeutics. This guide provides a detailed comparison of the endogenous N-acyl amino acid, N-Oleoyl glutamine, and the widely used synthetic GPR120 agonists, TUG-891 and GW9508, in the context of metabolic research.
While both classes of molecules have demonstrated significant effects on metabolic processes, their fundamental mechanisms of action differ substantially. This compound primarily functions as a mitochondrial uncoupler, directly influencing cellular respiration. In contrast, synthetic agonists like TUG-891 and GW9508 exert their effects by activating the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). This guide will objectively compare their performance, supported by experimental data, and provide detailed methodologies for key experiments.
Differing Mechanisms of Action: A Fork in the Metabolic Road
The primary distinction between this compound and synthetic agonists lies in their cellular targets and subsequent signaling cascades. This compound acts on the powerhouse of the cell, the mitochondria, while synthetic agonists target a cell surface receptor.
This compound: A Mitochondrial Uncoupler
This compound is an endogenous N-acyl amine that has been shown to induce mitochondrial uncoupling. This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, leading to an increase in oxygen consumption and dissipation of energy as heat. This mechanism is independent of G-protein coupled receptor signaling and represents a direct modulation of cellular bioenergetics.
Synthetic Agonists: GPR120/FFAR4 Activation
Synthetic agonists such as TUG-891 and GW9508 are designed to activate GPR120, a receptor for long-chain fatty acids. Upon binding, GPR120 initiates intracellular signaling cascades through Gαq/11 and β-arrestin-2 pathways. This leads to a variety of cellular responses, including increased intracellular calcium, stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhanced glucose uptake, and anti-inflammatory effects.[1][2][3] GW9508 is a dual agonist, also activating GPR40, which is another fatty acid receptor involved in glucose-stimulated insulin (B600854) secretion.[2][4]
Comparative Performance Data
Direct comparative studies between this compound and synthetic GPR120 agonists are limited due to their distinct mechanisms. However, we can compare their performance based on available data for their respective targets and metabolic effects.
Table 1: Potency and Selectivity of Synthetic GPR120 Agonists
| Compound | Target(s) | Potency (pEC50/EC50) | Selectivity | Cell Line | Assay | Reference |
| TUG-891 | GPR120/FFA4 | pEC50: ~7.37 (Human) EC50: 43.7 nM (Human) | Selective for GPR120 over GPR40 | CHO, HEK-293 | Calcium Mobilization | [5][6] |
| GW9508 | GPR40/FFA1 & GPR120/FFA4 | pEC50: 7.32 (GPR40) pEC50: 5.46 (GPR120) | ~100-fold selective for GPR40 over GPR120 | HEK-293 | Calcium Mobilization | [2][4] |
Table 2: Comparison of Metabolic Effects
| Compound | Mechanism | Key Metabolic Effects | In Vitro/In Vivo Models | Reference |
| This compound | Mitochondrial Uncoupling | Increases mitochondrial respiration. | Human adipocytes | [7] |
| TUG-891 | GPR120 Agonist | Stimulates GLP-1 secretion, enhances glucose uptake in adipocytes, increases fat oxidation, reduces body weight and fat mass. | Enteroendocrine cells, 3T3-L1 adipocytes, C57Bl/6J mice | [1][3][8] |
| GW9508 | GPR40/GPR120 Dual Agonist | Enhances glucose-stimulated insulin secretion, improves glucose tolerance and insulin resistance, reduces inflammation. | MIN6 cells, High-fat diet-fed mice | [2][4][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing the activity of these compounds.
Protocol 1: Mitochondrial Respiration Assay for this compound
This protocol is adapted from studies on N-acyl amino acid-induced mitochondrial uncoupling.[7]
-
Cell Culture: Culture human subcutaneous (SGBS) adipocytes in appropriate differentiation medium until mature.
-
Assay Preparation: On the day of the assay, wash cells with XF assay medium and incubate in fresh XF assay medium containing 5 mM glucose and 2 mM glutamine (pH 7.5) in a 37°C non-CO2 incubator for 1 hour.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to the desired final concentration (e.g., 50 µM) in XF assay medium.
-
Seahorse XF Analysis:
-
Load the prepared this compound solution into the injector port of a Seahorse XF sensor cartridge.
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject this compound and monitor the change in OCR to assess its effect on mitochondrial respiration.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (to inhibit ATP synthase), FCCP (a chemical uncoupler to measure maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively, and determine non-mitochondrial respiration).
-
-
Data Analysis: Normalize OCR data to cell number or protein content. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and proton leak to quantify the uncoupling effect of this compound.
Protocol 2: Calcium Mobilization Assay for Synthetic GPR120 Agonists
This protocol is based on standard methods for evaluating GPCR activation.[1][5]
-
Cell Line: Use a cell line stably expressing human GPR120, such as CHO-hGPR120 or HEK-293-hGPR120.
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the synthetic agonist (TUG-891 or GW9508) in the assay buffer.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Measure the baseline fluorescence.
-
Add the agonist solutions to the wells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is a standard method to assess the effect of a compound on glucose homeostasis in an animal model.[5]
-
Animal Model: Use male C57BL/6 mice. For studies on obesity and insulin resistance, use diet-induced obese (DIO) mice.
-
Acclimatization and Fasting: Acclimatize the mice and fast them overnight (e.g., 16 hours) before the experiment, with free access to water.
-
Compound Administration: Administer the test compound (e.g., TUG-891 or GW9508) or vehicle orally (p.o.) or via intraperitoneal (i.p.) injection at a specific time point (e.g., 30 minutes) before the glucose challenge.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein (t= -30 min) to measure the initial blood glucose level.
-
Glucose Challenge: Administer a glucose solution (e.g., 2-3 g/kg body weight) orally to the mice (t=0 min).
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Measure blood glucose concentrations using a glucometer. Plot the blood glucose levels over time. Calculate the area under the curve (AUC) for glucose to quantify the overall effect on glucose tolerance.
Conclusion: Choosing the Right Tool for the Job
This compound and synthetic GPR120 agonists represent two distinct and valuable tools for metabolic research.
-
This compound offers a means to study the direct impact of mitochondrial uncoupling on cellular metabolism, energy expenditure, and thermogenesis. Its endogenous nature makes it a physiologically relevant molecule for investigating these processes.
-
Synthetic agonists like TUG-891 and GW9508 are powerful pharmacological tools for dissecting the role of GPR120 (and GPR40 in the case of GW9508) in metabolic regulation. Their high potency and selectivity allow for targeted investigation of receptor-mediated signaling pathways involved in insulin secretion, glucose uptake, and inflammation.
The choice between these compounds depends on the specific research question. For studies focused on mitochondrial bioenergetics and its role in metabolic diseases, this compound is a pertinent choice. For research aimed at understanding and therapeutically targeting fatty acid-sensing GPCRs for conditions like type 2 diabetes and obesity, synthetic agonists are indispensable. This guide provides the foundational knowledge and experimental frameworks to effectively utilize these compounds in advancing our understanding of metabolic homeostasis and disease.
References
- 1. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N-Oleoyl Glutamine
The accurate quantification of N-Oleoyl glutamine (O-Glu), a lipid signaling molecule, is crucial for researchers in neuroscience, metabolism, and drug development. This guide provides a comparative overview of the primary analytical methods applicable to the quantification of this compound and structurally similar N-acyl amino acids. The comparison focuses on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), outlining their respective methodologies, performance characteristics, and workflows.
Method Comparison
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography followed by detection based on mass-to-charge ratio. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. |
| Derivatization | Generally not required, allowing for simpler sample preparation.[1][2] | Mandatory to increase volatility and thermal stability of the analyte.[3] |
| Sensitivity | High sensitivity, often reaching sub-femtomole levels on-column.[2] | High sensitivity, with reported detection in the picomole to femtomole range. |
| Specificity | High specificity achieved through precursor and product ion monitoring (MRM).[1] | High specificity, particularly with selected ion monitoring (SIM). |
| Sample Throughput | Generally higher due to faster analysis times and simpler sample preparation. | Can be lower due to the additional derivatization step. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting compounds.[4] | Less prone to matrix effects compared to LC-MS, but can be affected by non-volatile matrix components. |
| Instrumentation Cost | Generally higher initial investment and maintenance costs. | Lower initial cost compared to high-end LC-MS/MS systems. |
| Typical Analytes | Broad range of polar and non-polar compounds.[5] | Volatile and semi-volatile compounds, or those that can be made volatile through derivatization. |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the quantification of glutamine and other N-acyl amino acids and is expected to be suitable for this compound.[1][2][4]
1. Sample Preparation:
-
Plasma/Tissue Homogenate: To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5-10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used for N-acyl amino acids.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods for glutamine and other amino acids, requiring a derivatization step to increase analyte volatility.[3]
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.
-
Drying: The extracted sample must be completely dried, as derivatization reagents are sensitive to moisture.
-
Derivatization: A two-step derivatization is common for amino acids:
-
Esterification: React the dried extract with an acidic alcohol (e.g., 3N HCl in n-butanol) at 60°C for 30 minutes to esterify the carboxyl group.
-
Acylation: Following evaporation of the alcohol, add an acylating agent (e.g., pentafluoropropionic anhydride, PFPA) and heat at 65°C for 30 minutes to derivatize the amino group.
-
-
Reconstitution: After cooling, evaporate the excess reagent and reconstitute the sample in a suitable solvent like ethyl acetate.
2. GC-MS Conditions:
-
GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.
-
Mass Spectrometry: Electron ionization (EI) is commonly used.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound is used for quantification.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound. LC-MS/MS offers the advantage of simpler sample preparation without the need for derivatization, making it well-suited for high-throughput analysis.[1][2] GC-MS, while requiring a more involved sample preparation process including derivatization, can be a robust and cost-effective alternative, particularly when dealing with complex matrices where its inherent selectivity can be advantageous.[3] The choice of method should be guided by the specific research question, sample type, and available resources. For novel applications, thorough method development and validation are essential to ensure accurate and reliable quantification of this compound.
References
- 1. agilent.com [agilent.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
A Comparative Guide to N-Acyl Amino Acids and L-Glutamine Derivatives in Pain and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
While direct research on N-Oleoyl glutamine for pain reduction is not extensively available in published literature, a significant body of evidence exists for related compounds. This guide provides a comparative overview of two promising classes of molecules: N-acyl amino acids (NAAAs) and derivatives of the amino acid L-glutamine. Both have demonstrated notable analgesic and anti-inflammatory properties, offering potential pathways for novel therapeutic development.
Comparative Data on Analgesic and Anti-inflammatory Activity
The following tables summarize quantitative data from preclinical studies on various N-acyl amino acids and L-glutamine derivatives, providing insights into their potency and efficacy in models of pain and inflammation.
Table 1: In Vitro Activity of N-Acyl Amino Acids
| Compound | Target | Assay | Result (IC50) | Reference |
| N-arachidonyl glycine (B1666218) (NAGly) | Glycine Transporter 2 (GlyT2) | Glycine uptake inhibition | ~9 µM | [1] |
| N-oleoyl glycine (NOGly) | Glycine Transporter 2 (GlyT2) | Glycine uptake inhibition | 500 nM | [1] |
| Oleoyl-d-lysine (B12391061) | Glycine Transporter 2 (GlyT2) | Glycine uptake inhibition | 25.5 nM | [1] |
| N-oleoyl-l-arginine | Glycine Transporter 2 (GlyT2) | Glycine uptake inhibition | 47.9 nM | [1] |
| N-oleoyl-l-tryptophan | Glycine Transporter 2 (GlyT2) | Glycine uptake inhibition | 54.6 nM | [1] |
| N-oleoyl-l-phenylalanine | Glycine Transporter 2 (GlyT2) | Glycine uptake inhibition | 214 nM | [1] |
Table 2: In Vivo Analgesic and Anti-inflammatory Effects
| Compound | Model | Species | Administration | Effective Dose | Effect | Reference |
| N-arachidonyl glycine (NAGly) | Inflammatory Pain (Freund's Complete Adjuvant) | Rat | Intrathecal | 70 - 700 nmol | Reduced mechanical allodynia and thermal hyperalgesia | [2][3] |
| N-linoleoylglycine | Peritonitis | Mouse | Oral | 0.3 mg/kg | Reduced leukocyte migration | [4][5] |
| Oleoyl-d-lysine | Neuropathic Pain (Chronic Constriction Injury) | Mouse | Intraperitoneal | 30 mg/kg | Near complete reversal of mechanical allodynia | [6] |
| L-glutamine | Osteoarthritis | Rat | Intragastric | 0.25 g/kg daily for 6 weeks | Reduced cartilage degradation | |
| N-acetyl-L-glutamine (NAG) | Neuropathic Pain (Brachial Plexus Root Avulsion) | Rat | Intraperitoneal | Not specified | Attenuated neuropathic pain | [7] |
Experimental Protocols
Understanding the methodologies used to generate the above data is crucial for replication and further research. Below are detailed protocols for key experiments cited.
In Vitro GlyT2 Inhibition Assay
This protocol is a standard method for assessing the inhibitory activity of compounds on the glycine transporter 2.
-
Cell Line: Oocytes expressing human GlyT2a.
-
Method: Two-electrode voltage clamp.
-
Procedure:
-
Glycine is applied to the oocytes to generate inward transport currents.
-
The test compound (e.g., an N-acyl amino acid) is co-applied with glycine at varying concentrations.
-
The reduction in the glycine-induced current is measured to determine the inhibitory activity.
-
Concentration-response curves are generated to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the GlyT2 activity.[1]
-
-
Application: This assay is crucial for screening and determining the potency of GlyT2 inhibitors.[1]
In Vivo Inflammatory Pain Model: Freund's Complete Adjuvant (FCA)-Induced Inflammation
This is a widely used animal model to study the mechanisms of inflammatory pain and to evaluate the efficacy of analgesic compounds.
-
Species: Rat.
-
Method: Induction of inflammation by intraplantar injection of FCA.
-
Procedure:
-
A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) and latency to a thermal stimulus (e.g., radiant heat) is taken.
-
Freund's Complete Adjuvant (FCA) is injected into the plantar surface of one hind paw to induce localized inflammation, which develops over several hours to days.
-
The test compound (e.g., N-arachidonyl glycine) is administered (e.g., intrathecally).
-
At various time points after drug administration, the mechanical withdrawal threshold and thermal withdrawal latency are re-measured to assess the reduction in allodynia and hyperalgesia, respectively.[2][3]
-
-
Application: This model allows for the assessment of a compound's ability to alleviate the pain associated with inflammation.[2][3]
In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI)
The CCI model is a common method for inducing neuropathic pain in rodents to test potential analgesics.
-
Species: Mouse or Rat.
-
Method: Loose ligation of the sciatic nerve.
-
Procedure:
-
The sciatic nerve is exposed and four loose ligatures are tied around it.
-
This procedure leads to the development of mechanical allodynia (pain in response to a non-painful stimulus) over several days.
-
The test compound (e.g., Oleoyl-d-lysine) is administered (e.g., intraperitoneally).
-
The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments to determine the degree of antiallodynia.[6]
-
-
Application: This model is used to evaluate the efficacy of compounds in treating chronic nerve-related pain.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for the compounds discussed.
Caption: Proposed mechanisms of action for pain reduction.
Caption: General workflow for in vivo analgesic studies.
Discussion of Mechanisms
-
N-Acyl Amino Acids: A primary mechanism for the analgesic effects of several NAAAs is the inhibition of the glycine transporter 2 (GlyT2).[1][8] By blocking GlyT2, these compounds increase the concentration of glycine in the synaptic cleft, enhancing inhibitory neurotransmission and thereby reducing pain signaling.[1] Some NAAAs, like N-arachidonoyl glycine, are also thought to have anti-inflammatory effects that are independent of cannabinoid receptors.[2][3]
-
L-Glutamine and N-acetyl-L-glutamine (NAG): The pain-reducing effects of L-glutamine and its derivatives appear to be linked to their anti-inflammatory properties.[7] L-glutamine can reduce the production of pro-inflammatory mediators.[9] NAG has been shown to inhibit the expression of pro-inflammatory cytokines and factors related to the pyroptosis pathway, which contributes to its neuroprotective and analgesic effects.[7]
Comparison and Alternatives
-
Potency and Specificity: The N-acyl amino acids, particularly synthetic derivatives like oleoyl-d-lysine, exhibit high potency with nanomolar IC50 values for GlyT2 inhibition.[1] This suggests a more targeted approach to pain management compared to the broader anti-inflammatory effects of L-glutamine.
-
Therapeutic Indications: The potent and specific action of GlyT2-inhibiting NAAAs makes them particularly promising for neuropathic pain, as demonstrated by the efficacy of oleoyl-d-lysine in the CCI model.[6] L-glutamine and its derivatives may have broader applications in conditions with a significant inflammatory component, such as osteoarthritis and chemotherapy-induced pain.[9]
-
Safety Profile: A significant advantage of NAAAs that act on GlyT2 is their potential for a better side-effect profile compared to opioids.[1] They do not appear to interact with cannabinoid or opioid receptors, reducing the risk of central nervous system side effects.[10] L-glutamine is a naturally occurring amino acid and is generally considered safe.[11]
References
- 1. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Amino acid linoleoyl conjugates: anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-amino acid linoleoyl conjugates: anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylglutamine facilitates motor recovery and alleviates neuropathic pain after brachial plexus root avulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine transport inhibitors for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamine: Health Benefits, Safety Information, Dosage, and More [webmd.com]
A Comparative Analysis of N-Oleoyl Glutamine and N-Arachidonoyl Glycine: Signaling, Physiology, and Experimental Approaches
An Objective Guide for Researchers in Pharmacology and Drug Development
N-acyl amino acids are a growing class of endogenous lipid signaling molecules with diverse physiological roles. Among them, N-Oleoyl glutamine and N-Arachidonoyl glycine (B1666218) (NAGly) have emerged as compounds of significant interest due to their distinct metabolic and signaling functions. This guide provides a comparative overview of their biochemical properties, pharmacological targets, and physiological effects, supported by experimental data and detailed methodologies to aid in future research.
Biochemical and Metabolic Profile
This compound and N-Arachidonoyl glycine are both formed by the conjugation of a fatty acid with an amino acid. However, their biosynthetic and degradative pathways are regulated by different enzymatic systems, reflecting their distinct endogenous roles.
NAGly is considered a metabolite of the endocannabinoid anandamide (B1667382) (AEA) and is synthesized via two primary pathways: the direct enzymatic conjugation of arachidonic acid and glycine, or the oxidative metabolism of AEA.[1][2][3] The enzyme Fatty Acid Amide Hydrolase (FAAH), which primarily degrades AEA, is also involved in one of the biosynthetic routes for NAGly.[2][3][4][5] In contrast, this compound's synthesis and degradation are bidirectionally catalyzed by the secreted enzyme Peptidase M20 Domain Containing 1 (PM20D1), a factor associated with thermogenic adipose cells.[6][7][8]
| Property | This compound | N-Arachidonoyl Glycine (NAGly) |
| Molecular Formula | C₂₃H₄₂N₂O₄[6][9] | C₂₂H₃₅NO₃[10] |
| Molecular Weight | 410.6 g/mol [6][9] | 361.5 g/mol [10] |
| Primary Biosynthesis | Catalyzed by PM20D1 (condensation of oleic acid and glutamine)[6][7][8] | 1. Conjugation of arachidonic acid & glycine2. Oxidative metabolism of anandamide (AEA)[1][2][3] |
| Key Metabolic Enzymes | PM20D1 (synthesis and hydrolysis)[6][7] | Fatty Acid Amide Hydrolase (FAAH), Cytochrome C, Dehydrogenases[2][3][4] |
Pharmacological Profile and Receptor Interactions
The two lipoamino acids diverge significantly in their interactions with cellular receptors and downstream signaling pathways. NAGly is recognized as a ligand for several G-protein coupled receptors (GPCRs), whereas this compound primarily modulates mitochondrial function and ion channels.
N-Arachidonoyl glycine (NAGly) shows poor affinity for the classical cannabinoid receptors CB1 and CB2.[4][11] Instead, its effects are largely mediated through the orphan receptors GPR18 and GPR55.[2][12][13][14][15] Activation of these receptors by NAGly leads to concentration-dependent increases in intracellular calcium and the stimulation of the mitogen-activated protein kinase (MAPK) pathway.[12][14][15]
This compound , on the other hand, is not primarily a GPCR ligand. Its main reported mechanism is the induction of mitochondrial uncoupling, which increases cellular respiration.[6][7] Additionally, it functions as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, blocking capsaicin-induced calcium influx.[6][7][8]
| Target | This compound Effect | N-Arachidonoyl Glycine (NAGly) Effect |
| CB1 Receptor | No significant reported activity. | Poor affinity / No activation.[4][10] |
| CB2 Receptor | No significant reported activity. | No activation.[11][16] |
| GPR18 | No significant reported activity. | Agonist; induces cell migration.[2][13][15][17] |
| GPR55 | No significant reported activity. | Agonist; increases intracellular Ca²⁺ and MAPK activity.[12][14][15] |
| TRPV1 Channel | Inhibitor.[6][7] | Does not activate.[4][18] |
| Mitochondria | Induces uncoupling, increasing respiration.[6][7] | No primary role reported. |
| Glycine Receptors | No significant reported activity. | Exerts complex potentiation and inhibition depending on subunit.[19] |
Signaling Pathway Diagrams
Caption: Signaling pathways for N-Arachidonoyl glycine (NAGly).
Caption: Mechanisms of action for this compound.
Comparative Physiological Effects
The distinct pharmacological profiles of this compound and NAGly translate into different physiological and therapeutic effects. NAGly's actions are often described as cannabimimetic despite not acting on classical cannabinoid receptors, while this compound's effects relate to metabolism and nociception through non-GPCR pathways.
| Physiological Domain | This compound | N-Arachidonoyl Glycine (NAGly) |
| Pain & Nociception | Analgesic: Reduces acetic acid-induced constrictions and formalin-induced paw licking in mice.[6][7] | Analgesic: Effective in acute and inflammatory pain models; reduces allodynia and hyperalgesia.[2][4] |
| Inflammation | Potential role suggested by TRPV1 inhibition. | Anti-inflammatory: Reduces leukocyte migration and inhibits production of TNFα and IFNγ.[2][4][13][17] |
| Metabolism & Energy | Increases mitochondrial respiration.[6][7] | May promote acute hyperphagia and influence diet preference in mice.[20][21] Induces insulin (B600854) secretion.[2] |
| Cardiovascular System | Not a primary reported effect. | Vasorelaxant: Acts via nitric oxide and BKCa channels.[18][22] |
| Nervous System | Reduces nociceptive signaling.[6] | Pain suppression; inhibits glycine transporter GLYT2a.[2] |
Experimental Protocols
Chemo-Enzymatic Synthesis of N-Arachidonoyl Glycine
This protocol is adapted from methods describing the use of lipases for N-acylation.[23]
Objective: To synthesize NAGly via lipase-catalyzed acylation of a glycine ester followed by de-protection.
Materials:
-
Arachidonic acid methyl ester
-
Glycine tert-butyl ester
-
Candida antarctica lipase (B570770) B (CALB), immobilized
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexane, Ethyl acetate (B1210297)
Procedure:
-
N-acylation:
-
Dissolve arachidonic acid methyl ester (1 equivalent) and glycine tert-butyl ester (1.2 equivalents) in anhydrous acetonitrile.
-
Add immobilized CALB to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with gentle shaking for 24-48 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
-
Purification of Ester Intermediate:
-
Once the reaction is complete, filter off the immobilized enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue (N-arachidonoyl glycine tert-butyl ester) by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
-
De-protection:
-
Dissolve the purified ester intermediate in dichloromethane.
-
Add trifluoroacetic acid (TFA) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
-
Final Purification:
-
Purify the final product, N-Arachidonoyl glycine, by recrystallization or a final silica gel column chromatography step.
-
Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
General Chemical Synthesis of this compound
This protocol describes a general acylation method applicable for synthesizing N-acyl amino acids.
Objective: To synthesize this compound by coupling oleoyl (B10858665) chloride with L-glutamine.
Materials:
-
Oleic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
L-glutamine
-
Aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) solution
-
Dioxane or a similar inert solvent
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Activation of Oleic Acid:
-
Convert oleic acid to oleoyl chloride by reacting it with an excess of thionyl chloride or oxalyl chloride in an inert solvent under anhydrous conditions.
-
Remove the excess reagent by evaporation under reduced pressure.
-
-
Schotten-Baumann Condensation:
-
Dissolve L-glutamine in an aqueous solution of sodium bicarbonate or sodium hydroxide to deprotonate the amino group.
-
Cool the solution in an ice bath.
-
Slowly add the prepared oleoyl chloride, dissolved in a water-miscible solvent like dioxane, to the stirring glutamine solution. Maintain the pH in the alkaline range (8-10) by adding more base as needed.
-
Allow the reaction to stir for several hours at room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the mixture with a non-polar solvent (e.g., hexane) to remove any unreacted fatty acid derivatives.
-
Acidify the aqueous layer with dilute HCl to a pH of ~2 to protonate the carboxylic acid of the product, causing it to precipitate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude this compound via column chromatography or recrystallization.
-
Confirm the structure and purity via NMR and Mass Spectrometry.
-
Intracellular Calcium Mobilization Assay
This protocol is a standard method to assess the activation of G-protein coupled receptors like GPR55 or ion channels like TRPV1.[6][12][14]
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing a target receptor (e.g., GPR55) in response to ligand application.
Materials:
-
HEK-293 cells stably transfected with the human GPR55 gene (or other target).
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (NAGly, this compound) and controls (e.g., LPI for GPR55, Capsaicin for TRPV1).
-
Receptor antagonists (e.g., ML193 for GPR55).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Culture: Plate the transfected HEK-293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add a final volume of HBSS to each well and incubate for an additional 15-20 minutes to allow for complete de-esterification of the dye.
-
-
Measurement:
-
Place the plate in the fluorometric plate reader.
-
Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Using the instrument's injection system, add the test compound (e.g., NAGly) at various concentrations.
-
Continue to record the fluorescence intensity for at least 120-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀) to yield ΔF/F₀.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
For antagonist studies, pre-incubate the cells with the antagonist for 15-20 minutes before adding the agonist.
-
Experimental Workflow Diagram
Caption: Workflow for a fluorometric intracellular calcium assay.
Conclusion
This compound and N-Arachidonoyl glycine, despite their structural classification as N-acyl amino acids, are functionally distinct molecules. NAGly operates as a signaling lipid primarily through G-protein coupled receptors GPR18 and GPR55, mediating effects in pain, inflammation, and cell migration. In contrast, this compound acts through non-GPCR mechanisms, modulating cellular energy metabolism via mitochondrial uncoupling and nociception through inhibition of TRPV1 channels. This comparative guide highlights their unique biochemical pathways, pharmacological targets, and physiological functions. A thorough understanding of these differences is critical for researchers aiming to develop therapeutic agents that selectively target these pathways for the treatment of metabolic, inflammatory, or pain-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]
- 3. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways | Semantic Scholar [semanticscholar.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS 247150-73-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. Human Metabolome Database: Showing metabocard for N-Oleoyl Glutamic acid (HMDB0241959) [hmdb.ca]
- 9. This compound | C23H42N2O4 | CID 52922072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Δ9-Tetrahydrocannabinol and N-arachidonyl glycine are full agonists at GPR18 receptors and induce migration in human endometrial HEC-1B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Arachidonoyl glycine, another endogenous agonist of GPR55 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolution of inflammation by N-arachidonoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-arachidonoyl glycine, another endogenous agonist of GPR55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subunit-specific modulation of glycine receptors by cannabinoids and N-arachidonyl-glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. N-arachidonoyl glycine, an endogenous lipid that acts as a vasorelaxant via nitric oxide and large conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Oleoyl Glutamine and its Role in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Oleoyl glutamine and its potential role in glucose homeostasis, placed in the context of related molecules. Due to the limited direct experimental data on this compound, this guide draws comparisons with its constituent parts, L-glutamine, and structurally similar N-acyl amino acids (NAAAs) like N-Palmitoyl glutamine, as well as other lipid signaling molecules such as Oleoylethanolamide (OEA).
Executive Summary
This compound belongs to a class of bioactive lipids known as N-acyl amino acids. While research directly investigating its impact on glucose metabolism is emerging, the known functions of its components and related molecules suggest a potential role in regulating glucose tolerance and insulin (B600854) sensitivity. This guide synthesizes the available evidence for this compound's analogs and compares it with the established effects of L-glutamine and OEA.
Comparative Analysis of Key Molecules
The following tables summarize the quantitative data from preclinical studies on molecules relevant to understanding the potential effects of this compound on glucose homeostasis.
Table 1: Effects on Glucose Tolerance in Rodent Models
| Compound | Animal Model | Dosage | Administration Route | Fasting Duration | Key Findings on Glucose Tolerance |
| L-Glutamine | Diet-Induced Obese Mice | 0.75 g/kg | Intravenous | Not specified | Improved glucose tolerance following sleeve gastrectomy[1][2] |
| L-G6pc-/- Mice | Not specified | Injection | 6 hours | Marked increase in plasma glucose, suggesting a role in extrahepatic glucose production[3] | |
| Diet-Induced Obese Mice | 2g/kg/day in drinking water | Oral | Not specified | In male mice, chronic stress improved glucose tolerance, with no additive effect from glutamine. In female mice, glutamine had no significant effect on glucose tolerance during stress[4] | |
| Oleoylethanolamide (OEA) | High-Fat Diet-Fed Mice | 2.5 mg/kg/day | Intraperitoneal | Not specified | Improved insulin sensitivity in an oral glucose tolerance test (OGTT)[5] |
| Rats | Not specified | Not specified | Not specified | Acutely produced glucose intolerance without altering insulin levels[6] | |
| N-Oleoyldopamine (OLDA) | C57bl/6 Mice | 100 mg/kg | Oral Gavage | Overnight | Significantly improved glucose tolerance[5] |
Table 2: Effects on Insulin Signaling and Glucose Uptake
| Compound | Model System | Key Findings on Insulin Signaling and Glucose Uptake |
| L-Glutamine | Diet-Induced Obese Rats | In adipose tissue, induced insulin resistance. In liver and muscle, improved insulin signaling[7][8][9] |
| 3T3-L1 Adipocytes | Incubation with glutamine showed alterations in the insulin signaling pathway, including changes in IRS-1 and AKT phosphorylation[10] | |
| Oleoylethanolamide (OEA) | Rat Adipocytes | Inhibited insulin-stimulated glucose uptake, potentially through p38 and JNK MAPK pathways[6] |
| High-Fat Diet-Fed Mice | Induced an increase in AMPK and AKT phosphorylation, which are involved in GLUT4 translocation[5] | |
| N-Palmitoyl Glutamine (NPG) | C2C12 Myotubes | Increased basal respiration and mitochondrial content, suggesting an enhancement of cellular metabolic capacity[11] |
| Palmitoleic Acid (n-7) | 3T3-L1 Adipocytes | Increased basal and insulin-stimulated glucose uptake and GLUT4 content, associated with AMPK activation[12][13] |
Signaling Pathways
N-acyl amino acids, including potentially this compound, are known to interact with G protein-coupled receptors (GPCRs), such as GPR119. Activation of GPR119 is linked to the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in pancreatic β-cells and intestinal L-cells can promote insulin and incretin (B1656795) (GLP-1) secretion, respectively, thereby contributing to improved glucose homeostasis.
Caption: Proposed signaling pathway for this compound via GPR119.
Experimental Protocols
This section details standardized methodologies for key experiments used to assess the role of compounds like this compound in glucose homeostasis.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the ability of an animal to clear a glucose load from the bloodstream.
-
Animal Preparation:
-
Use age- and weight-matched mice (e.g., C57BL/6J).
-
House mice individually and allow them to acclimate.
-
Fast the mice for 4-6 hours before the test, with free access to water[14].
-
-
Compound Administration:
-
Administer this compound or vehicle control via oral gavage at a predetermined dose.
-
-
Glucose Challenge:
-
After a set time following compound administration (e.g., 30 minutes), take a baseline blood glucose reading (t=0) from the tail vein using a glucometer.
-
Administer a 20% glucose solution (e.g., 2 g/kg body weight) via oral gavage[6].
-
-
Blood Glucose Monitoring:
-
Data Analysis:
-
Plot blood glucose concentration over time.
-
Calculate the area under the curve (AUC) to quantify total glucose exposure.
-
Western Blot Analysis of Insulin Signaling Proteins
This protocol is used to measure the activation (phosphorylation) of key proteins in the insulin signaling cascade in tissues like liver, muscle, or adipose tissue.
-
Tissue Lysate Preparation:
-
Harvest tissues from treated and control animals.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose)[5].
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-AMPK, AMPK)[5].
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of activation[5].
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a test compound on glucose homeostasis.
Caption: General workflow for in vivo glucose homeostasis studies.
Conclusion
While direct evidence for the role of this compound in glucose homeostasis is currently limited, the available data on its structural and functional relatives provide a strong rationale for its investigation as a potential modulator of glucose metabolism. Its N-acyl amino acid structure suggests a likely interaction with GPCRs such as GPR119, a pathway known to enhance insulin and incretin secretion. Furthermore, the metabolic effects of its components, oleic acid and glutamine, are well-documented in the context of insulin sensitivity and energy metabolism.
Future research should focus on direct in vivo and in vitro studies of this compound to elucidate its specific mechanisms of action and to quantify its effects on glucose tolerance, insulin sensitivity, and the underlying signaling pathways. The experimental protocols and comparative data presented in this guide offer a framework for such investigations. The potential for this compound and other N-acyl amino acids to serve as novel therapeutic agents for metabolic disorders warrants further exploration.
References
- 1. Intravenous Glutamine Administration Improves Glucose Tolerance and Attenuates the Inflammatory Response in Diet-Induced Obese Mice after Sleeve Gastrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Oleylethanolamide impairs glucose tolerance and inhibits insulin-stimulated glucose uptake in rat adipocytes through p38 and JNK MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-glutamine supplementation induces insulin resistance in adipose tissue and improves insulin signalling in liver and muscle of rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Glutamine on Glycemic Control During and After Exercise in Adolescents With Type 1 Diabetes: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of N-Oleoyl Glutamine: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized compounds like N-Oleoyl glutamine are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, a comprehensive procedure can be formulated by adhering to general principles of non-hazardous chemical waste management. This guide provides essential, step-by-step logistical information to facilitate the safe disposal of this compound.
Core Disposal Principles
This compound, a derivative of L-glutamine, is not classified as a hazardous material according to the general information available for similar amino acid compounds. However, it is crucial to treat all laboratory chemicals with caution. The primary principle for the disposal of this compound is to prevent its release into the environment. Therefore, it should not be disposed of down the drain or in regular trash without careful consideration of local regulations and institutional policies.
Procedural Steps for Disposal
Researchers should adopt the following stepwise approach for the proper disposal of this compound:
-
Consult Institutional Guidelines: Before initiating any disposal process, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance that aligns with local and national regulations.
-
Waste Characterization: While this compound itself is not expected to be hazardous, it is essential to consider any solvents or other chemicals it may have been mixed with. If it has been dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, creating a hazardous situation. It is best practice to collect this compound waste in a dedicated and clearly labeled container.
-
Containerization:
-
Use a container that is compatible with this compound and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally a safe choice.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "this compound waste" and include the name of the solvent if applicable. Also, note the date when the waste was first added.
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Disposal Request: Once the container is full or you have no further use for the compound, submit a chemical waste pickup request to your institution's EHS department. They will ensure the waste is transported and disposed of in an environmentally responsible manner.
Data Presentation
No quantitative data regarding the specific disposal parameters (e.g., concentration limits for sewer disposal, toxicity thresholds) for this compound were found in the reviewed safety and chemical handling literature. Therefore, all disposal decisions should be made in consultation with institutional EHS professionals.
Experimental Protocols
The search for specific experimental protocols related to the disposal or degradation of this compound did not yield any relevant results. The recommended procedure is based on general best practices for laboratory chemical waste management.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling N-Oleoyl glutamine
Essential Safety and Handling of N-Oleoyl Glutamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.[1][2][4] |
Operational Plan for Handling
Adherence to a standardized operational plan is critical for minimizing risks associated with handling this compound.
Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Before handling, read and understand the Safety Data Sheet (SDS).
-
Assemble all necessary equipment and materials, including PPE, weighing instruments, and disposal containers.
Handling the Compound:
-
Don the appropriate PPE as specified in the table above.
-
Handle the solid compound carefully to avoid generating dust.
-
If weighing the powder, do so in a fume hood or a designated weighing enclosure.
-
For creating solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in DMF and DMSO.
Post-Handling Procedures:
-
After handling, wash hands thoroughly with soap and water.[1]
-
Clean all equipment and the work area to remove any residual chemical.
-
Remove and properly store or dispose of PPE.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
